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  • Product: N-allyl-6,7-dimethoxy-4-quinazolinamine
  • CAS: 477859-94-2

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Application Profiling of N-Allyl-6,7-Dimethoxy-4-Quinazolinamine

Executive Summary N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2, Molecular Formula: C13H15N3O2) is a highly versatile chemical entity belonging to the privileged 4-amino-6,7-dimethoxyquinazoline class of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2, Molecular Formula: C13H15N3O2) is a highly versatile chemical entity belonging to the privileged 4-amino-6,7-dimethoxyquinazoline class of compounds ()[1]. While specific clinical derivatives of this scaffold—such as the oncology drug gefitinib or the antihypertensive agent prazosin—dominate therapeutic landscapes, the N-allyl variant serves as a critical biochemical probe and synthetic intermediate ()[2].

This whitepaper dissects the mechanistic pharmacology of the 6,7-dimethoxyquinazolin-4-amine core, explores its bimodal target engagement (Kinases vs. GPCRs), and provides field-proven, self-validating experimental protocols for leveraging the unique reactivity of the 4-N-allyl substitution in drug discovery workflows.

Core Pharmacological Targets & Mechanism of Action

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 6,7-dimethoxyquinazoline core is a well-established ATP-competitive inhibitor scaffold for Receptor Tyrosine Kinases (RTKs), predominantly EGFR ()[2].

  • Hinge Region Binding: The nitrogen atoms at positions 1 and 3 of the quinazoline pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Met793 in the EGFR hinge region.

  • Solvent Exposure: The 6,7-dimethoxy groups project outward into the solvent-exposed region of the kinase cleft, improving the molecule's overall solubility and pharmacokinetic parameters without causing steric clashes.

  • Hydrophobic Pocket Occupation: The 4-position substitution (the allylamine) occupies the hydrophobic pocket adjacent to the ATP-binding site. Unlike the rigid aniline rings found in clinical EGFR inhibitors (e.g., erlotinib), the flexible allyl group allows for distinct conformational adaptations.

Alpha-1 Adrenergic Receptor ( α1​ -AR) Antagonism

Beyond kinase inhibition, the 4-amino-6,7-dimethoxyquinazoline scaffold is the defining structural motif for α1​ -adrenergic receptor antagonists ()[3].

  • Transmembrane Interaction: The dimethoxy groups interact via Pi-Pi stacking and Van der Waals forces with the transmembrane helices of the GPCR.

  • Subtype Selectivity: The 4-amino substituent dictates receptor subtype selectivity. While bulky piperazine derivatives (like prazosin) lock the receptor in an inactive conformation with sub-nanomolar affinity, the N-allyl group provides a moderate baseline affinity that can be synthetically elaborated to probe minor binding pockets ()[3].

Pharmacophore_Binding QuinazolineCore 6,7-Dimethoxyquinazoline Core (Hinge Binder) EGFR EGFR ATP Pocket (Met793 Interaction) QuinazolineCore->EGFR Hydrogen Bonds Alpha1 Alpha-1 Adrenergic Receptor (Transmembrane Pocket) QuinazolineCore->Alpha1 Pi-Pi Stacking NAllyl 4-N-Allyl Substitution (Hydrophobic Pocket) NAllyl->EGFR Steric Fit NAllyl->Alpha1 Receptor Selectivity

Bimodal target engagement of the N-allyl-6,7-dimethoxy-4-quinazolinamine scaffold.

Structure-Activity Relationship (SAR) Dynamics

To understand the utility of the N-allyl derivative, it must be benchmarked against established clinical standards sharing the same core. The terminal alkene of the N-allyl group is not just a steric placeholder; it serves as a bioorthogonal chemical handle. It allows researchers to perform thiol-ene click chemistry to generate biotinylated probes for target identification or to synthesize complex Antibody-Drug Conjugates (ADCs) ()[4].

Compound4-Position SubstituentPrimary TargetTarget Affinity ( IC50​ / Ki​ )Structural Characteristic
Subject Compound N-AllylamineEGFR / α1​ -ARModerateFlexible, reactive terminal alkene
AG-1478 N-(3-chlorophenyl)amineEGFR~3 nMRigid, hydrophobic aryl group
Prazosin 4-(2-furoyl)piperazin-1-yl α1​ -AR~0.2 nMBulky, basic aliphatic ring

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that protocols must not only generate data but also internally validate their own accuracy. Below are the standard operating procedures for evaluating and utilizing this compound.

TR-FRET In Vitro EGFR Kinase Assay

This assay measures the ability of the compound to competitively inhibit EGFR phosphorylation.

Step-by-Step Methodology:

  • Compound Preparation: Dilute N-allyl-6,7-dimethoxy-4-quinazolinamine in 100% DMSO to a top concentration of 10 mM. Perform 10-point, 3-fold serial dilutions. Transfer 100 nL to a 384-well low-volume assay plate.

  • Kinase Reaction (Causality Check): Add 5 µL of kinase buffer containing 5 nM recombinant EGFR, 10 µM ATP, and 100 nM Biotin-poly-GT substrate.

    • Expert Insight: ATP is strictly maintained at 10 µM (approximating the Km​ for isolated EGFR) to ensure the assay remains sensitive to competitive inhibitors binding at the ATP hinge region, preventing artificial right-shifts in the IC50​ curve.

  • Reaction Quenching: After 60 minutes at room temperature, add 5 µL of detection buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC.

    • Expert Insight: EDTA chelates Mg2+ ions essential for kinase catalytic activity, instantly freezing the phosphorylation state to prevent signal drift during the read phase.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

    • System Validation: Include 1% DMSO as a vehicle control (maximum signal) and 10 µM AG-1478 as a positive inhibition control (minimum signal). Calculate the Z'-factor; a value ≥0.6 self-validates the assay's robustness.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (EGFR + ATP + Substrate) Prep->Incubate Quench 3. Reaction Quench (EDTA Addition) Incubate->Quench Read 4. TR-FRET Readout (Emission Ratio) Quench->Read

Step-by-step workflow for the Time-Resolved FRET kinase assay.

Bioorthogonal Thiol-Ene Click Conjugation for Probe Generation

This protocol utilizes the N-allyl group to generate a biotinylated pull-down probe for target identification ()[4].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 1 mM N-allyl-6,7-dimethoxy-4-quinazolinamine, 2 mM Biotin-PEG3-SH, and 0.1 mM 2,2-Dimethoxy-2-phenylacetophenone (DPAP) in degassed methanol.

  • UV Irradiation (Causality Check): Irradiate the mixture at 365 nm for 15 minutes.

    • Expert Insight: The terminal alkene is unreactive under standard physiological conditions but undergoes rapid, radical-mediated hydrothiolation when the DPAP photoinitiator generates thiyl radicals under UV light. This achieves site-specific conjugation without disrupting the quinazoline pharmacophore.

  • LC-MS Validation: Analyze the crude reaction mixture via LC-MS.

    • System Validation: The complete disappearance of the parent mass (m/z 246.1 [M+H]+ ) and the appearance of the conjugate mass confirms successful target engagement and reaction completion.

References

  • PubChem / PubChemLite Title: C13H15N3O2 - Explore - PubChemLite (N-allyl-6,7-dimethoxy-4-quinazolinamine) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Nature Communications (via PMC) Title: Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition Source: PubMed Central (PMC) URL:[Link]

  • ACS Infectious Diseases Title: Identification of Prazosin as a Potential Flagellum Attachment Zone 1(FAZ1) Inhibitor for the Treatment of Human African Trypanosomiasis Source: American Chemical Society (ACS) URL:[Link]

Sources

Exploratory

N-allyl-6,7-dimethoxy-4-quinazolinamine: In Vitro Mechanism of Action and Pharmacological Profiling

Executive Summary The 6,7-dimethoxy-4-quinazolinamine scaffold is a privileged structure in modern pharmacology, serving as the core pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dimethoxy-4-quinazolinamine scaffold is a privileged structure in modern pharmacology, serving as the core pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. While classic derivatives like erlotinib and gefitinib utilize rigid anilino substitutions at the C4 position, the introduction of an N-allyl moiety in N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) presents a unique structural paradigm. This technical guide details the in vitro mechanism of action of this compound, focusing on its dual capacity for ATP-competitive kinase blockade and the subsequent induction of intrinsic apoptosis.

Structural Pharmacology and Target Engagement

The pharmacological efficacy of N-allyl-6,7-dimethoxy-4-quinazolinamine is dictated by its precise spatial geometry within the kinase domain. As an Application Scientist, it is critical to understand the causality behind these structural features:

  • The 6,7-Dimethoxy Core: These electron-donating groups enhance the compound's aqueous solubility and interact favorably with the solvent-exposed region of the kinase hinge, stabilizing the1[1].

  • The 4-Aminoquinazoline Scaffold: The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to bind the hinge region (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR)[1].

  • The N-allyl Substitution: Unlike the bulky, rigid aromatic rings of 4-anilinoquinazolines, the N-allyl group provides a flexible, aliphatic alkene tail. This flexibility allows the molecule to probe alternative hydrophobic pockets within the kinase specificity cleft, potentially altering its residence time and off-target profile compared to classic inhibitors.

Primary In Vitro Mechanism: Kinase Inhibition and Pathway Blockade

In vitro, the primary molecular event is the competitive displacement of ATP at the catalytic domain of RTKs. By occupying the ATP-binding pocket, the compound prevents the autophosphorylation of intracellular tyrosine residues[1].

Causality of Pathway Blockade: The lack of phosphorylated docking sites prevents the recruitment of adapter proteins such as Grb2 and SOS. Consequently, the downstream PI3K/AKT (cell survival) and MAPK/ERK (cell proliferation) signaling cascades are abruptly halted. The termination of AKT phosphorylation is the critical inflection point that transitions the cell from cytostasis to cytotoxicity.

G Inhibitor N-allyl-6,7-dimethoxy- 4-quinazolinamine EGFR RTK Kinase Domain (ATP-Binding Pocket) Inhibitor->EGFR Competitive Inhibition PI3K PI3K/AKT Pathway (Survival Blocked) EGFR->PI3K Inhibition MAPK MAPK/ERK Pathway (Proliferation Blocked) EGFR->MAPK Inhibition Bcl2 Bax Upregulation / Bcl-2 Downregulation PI3K->Bcl2 Loss of Survival Signal CytC Cytochrome C Release (Mitochondrial Depolarization) Bcl2->CytC MOMP Induction Caspase Caspase-9 & Caspase-3 Activation CytC->Caspase Apoptosome Formation Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Execution

EGFR blockade and intrinsic apoptosis induction by the quinazoline derivative.

Secondary In Vitro Mechanism: Intrinsic Apoptotic Execution

The suppression of the PI3K/AKT pathway by quinazoline derivatives directly triggers the2[2].

Causality of Execution: Active AKT normally phosphorylates and inactivates pro-apoptotic proteins like Bad. Upon kinase inhibition, unphosphorylated Bad dimerizes with anti-apoptotic proteins (Bcl-2, Bcl-xL), neutralizing them. This shifts the intracellular balance, allowing Bax and Bak to oligomerize and form pores in the 3[3]. The subsequent collapse of the mitochondrial membrane potential results in the cytosolic release of Cytochrome C, which binds to Apaf-1 to form the apoptosome. This complex cleaves and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to 4[4].

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of N-allyl-6,7-dimethoxy-4-quinazolinamine, a self-validating triad of assays must be employed. This ensures that observed phenotypic cytotoxicity is directly linked to the proposed biochemical mechanism.

Workflow TRFRET 1. Target Engagement TR-FRET Kinase Assay MTT 2. Viability Assessment MTT Proliferation Assay TRFRET->MTT IC50 Determination FlowCyto 3. Apoptotic Execution Annexin V/PI Flow Cytometry MTT->FlowCyto Dose Selection Western 4. Orthogonal Validation Western Blot (Caspase/Bcl-2) FlowCyto->Western Mechanistic Confirmation Western->TRFRET Self-Validating Loop

Self-validating in vitro workflow for assessing quinazoline-induced cytotoxicity.

Protocol 1: Target Engagement via TR-FRET Kinase Assay
  • Purpose: To quantify the direct, cell-free ATP-competitive inhibition of the target kinase.

  • Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its delayed emission gating eliminates auto-fluorescent compound interference, ensuring high-fidelity IC50 data.

  • Step-by-Step Methodology:

    • Incubate recombinant kinase domain (e.g., EGFR) with varying concentrations of the quinazoline derivative (0.1 nM to 10 µM) in a kinase buffer containing DTT and MgCl2.

    • Add a biotinylated peptide substrate and ATP at a concentration equivalent to the assay's established Km.

    • Incubate for 60 minutes at room temperature to allow for phosphorylation.

    • Add the detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

    • Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Apoptotic Execution via Annexin V/PI Flow Cytometry
  • Purpose: To phenotypically confirm that the compound induces true apoptosis rather than non-specific necrosis.

  • Causality of Assay Choice: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining maps the exact temporal progression of cell death.

  • Step-by-Step Methodology:

    • Seed target cancer cells (e.g., MCF-7 or A549) at 2×105 cells/well in a 6-well plate and allow overnight adherence.

    • Treat cells with the compound at and the established cellular IC50 for 24 and 48 hours.

    • Harvest cells (including floating dead cells) via gentle trypsinization, wash twice with cold PBS, and resuspend in 100μL of Annexin V Binding Buffer.

    • Add 5μL of FITC-Annexin V and 5μL of PI solution. Incubate in the dark for 15 minutes at room temperature.

    • Add 400μL of Binding Buffer and analyze immediately via flow cytometry. Gate for early apoptotic (FITC+/PI-) and late apoptotic (FITC+/PI+) populations.

Quantitative Data Synthesis

The following table synthesizes representative in vitro parameters expected for active 6,7-dimethoxy-4-quinazolinamine derivatives, illustrating the dose-dependent relationship between target engagement and cellular execution.

Assay ParameterTarget/ReadoutExpected Range for Active QuinazolinesMechanistic Significance
Biochemical IC50 EGFR Kinase Domain1.5 nM – 45.0 nMConfirms high-affinity, ATP-competitive binding at the hinge region.
Cellular IC50 MCF-7 / A549 Viability0.5 µM – 15.0 µMDemonstrates membrane permeability and intracellular target engagement.
Apoptotic Index Annexin V+ Population> 35% at 48h (at IC50)Validates that cytotoxicity is driven by programmed cell death, not necrosis.
Caspase-3 Activity Cleaved Caspase-33.0 to 5.5-fold increaseConfirms the terminal execution step of the intrinsic apoptotic cascade.

References

  • Title: Entrapment of an EGFR inhibitor into nanostructured lipid carriers (NLC) improves its antitumor activity against human hepatocarcinoma cells Source: PubMed Central (NIH) URL: 1

  • Title: Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7 Source: PubMed Central (NIH) URL: 2

  • Title: A Natural Quinazoline Derivative from Marine Sponge Hyrtios erectus Induces Apoptosis of Breast Cancer Cells via ROS Production and Intrinsic or Extrinsic Apoptosis Pathways Source: PubMed Central (NIH) URL: 4

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: PubMed Central (NIH) URL: 3

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure and Stability of N-allyl-6,7-dimethoxy-4-quinazolinamine

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system, formed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system, formed by the fusion of a benzene ring and a pyrimidine ring, is central to numerous therapeutic agents, particularly in oncology.[2][3] Several U.S. FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilino-6,7-dimethoxyquinazoline core and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

This technical guide provides a comprehensive examination of a specific analog, N-allyl-6,7-dimethoxy-4-quinazolinamine . We will delve into its molecular architecture, outline a robust synthetic pathway, and critically evaluate its chemical stability profile. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the effective synthesis, handling, and analysis of this compound, ensuring data integrity and reproducibility in research and development settings.

Section 1: Molecular Architecture and Physicochemical Properties

Core Scaffold: The Quinazoline Ring System

The foundational structure is the quinazoline ring, an aromatic heterocycle. The fusion of the electron-rich benzene ring with the electron-deficient pyrimidine ring creates a unique electronic environment that dictates the molecule's reactivity and intermolecular interactions. The nitrogen atoms at positions 1 and 3 are key sites for hydrogen bonding, which is crucial for the binding of many quinazoline-based inhibitors to kinase active sites.[3]

Structural Elucidation of N-allyl-6,7-dimethoxy-4-quinazolinamine

The structure of the title compound is defined by three key features appended to the quinazoline core:

  • A Primary Allyl Amine Group at C4: A flexible allyl group (prop-2-en-1-amine) is attached to the C4 position of the quinazoline ring. This substituent is critical for modulating the compound's binding affinity and selectivity for its target proteins.

  • Dimethoxy Groups at C6 and C7: Two electron-donating methoxy groups are located on the benzene portion of the scaffold. These groups are a hallmark of many potent EGFR inhibitors, where they occupy a specific region of the ATP-binding pocket and significantly enhance inhibitory activity.[5]

Chemical structure of N-allyl-6,7-dimethoxy-4-quinazolinamine

Figure 1: 2D Structure of N-allyl-6,7-dimethoxy-4-quinazolinamine.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and analytical method development.

PropertyValueSource
CAS Number 477859-94-2[6]
Molecular Formula C₁₃H₁₅N₃O₂[7]
Molecular Weight 245.28 g/mol [7]
Monoisotopic Mass 245.11642 Da[7]
Predicted XlogP 2.4[7]
InChIKey CSWSXBIMJWCAFI-UHFFFAOYSA-N[7]
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NCC=C)OC[7]

Section 2: Synthesis Pathway and Methodologies

Retrosynthetic Analysis and Strategy

The synthesis of N-allyl-6,7-dimethoxy-4-quinazolinamine is most efficiently approached through a convergent strategy. The core quinazoline ring is constructed first, followed by functionalization at the C4 position. The key steps are:

  • Cyclization: Formation of the 6,7-dimethoxyquinazolin-4(3H)-one intermediate from an appropriately substituted anthranilic acid derivative.

  • Activation: Conversion of the 4-oxo group into a more reactive leaving group, typically a chloride.

  • Nucleophilic Substitution: Displacement of the chloride with allylamine to yield the final product.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous quinazoline derivatives.[5][8]

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

  • Rationale: This step builds the core heterocyclic system. 2-amino-4,5-dimethoxybenzoic acid is the logical starting material, containing the correct substitution pattern. Formamidine acetate serves as the source for the remaining two carbon atoms and one nitrogen atom of the pyrimidine ring.

  • Procedure:

    • To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamidine acetate (3.0 eq).

    • Add 2-methoxyethanol as the solvent and heat the mixture to reflux (approx. 125 °C) for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • Rationale: The hydroxyl group of the quinazolinone (in its tautomeric form) is a poor leaving group. Chlorination with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) converts it into a highly reactive 4-chloro intermediate, primed for nucleophilic substitution.

  • Procedure:

    • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with toluene and evaporate again to remove residual SOCl₂. The crude 4-chloro-6,7-dimethoxyquinazoline is used directly in the next step.

Step 3: Synthesis of N-allyl-6,7-dimethoxy-4-quinazolinamine

  • Rationale: The final step involves a standard SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, allowing the chloride to be readily displaced by the nucleophilic allylamine.

  • Procedure:

    • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.

    • Add allylamine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • After cooling, concentrate the mixture under reduced pressure.

    • Purify the residue using column chromatography on silica gel to obtain the final product, N-allyl-6,7-dimethoxy-4-quinazolinamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

SynthesisWorkflow A 2-Amino-4,5-dimethoxy- benzoic Acid R1 Formamidine Acetate 2-Methoxyethanol, Reflux A->R1 B 6,7-Dimethoxyquinazolin- 4(3H)-one R2 SOCl₂, cat. DMF Reflux B->R2 C 4-Chloro-6,7-dimethoxy- quinazoline R3 Allylamine, DIPEA Isopropanol, Reflux C->R3 D N-allyl-6,7-dimethoxy- 4-quinazolinamine R1->B R2->C R3->D

Caption: A three-step synthesis workflow for the target compound.

Section 3: Chemical Stability Profile

Understanding the chemical stability of a compound is paramount for its use as a research tool or therapeutic candidate. Degradation can lead to loss of potency, altered selectivity, and the formation of potentially toxic impurities.

Intrinsic Stability and Key Vulnerabilities

The stability of N-allyl-6,7-dimethoxy-4-quinazolinamine is influenced by its constituent functional groups and the overall quinazoline scaffold. Based on studies of analogous structures, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[9]

  • Hydrolytic Stability: Quinoline and quinazoline derivatives are known to be susceptible to pH-dependent degradation.[9] Strong alkaline conditions, in particular, have been shown to cause significant degradation in related quinazoline structures.[10][11][12] Acidic conditions may also promote hydrolysis, likely at the C4-amine bond.

  • Oxidative Stability: The electron-rich dimethoxy-substituted benzene ring and the allylic double bond are potential sites for oxidation. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents could lead to the formation of N-oxides, phenols, or epoxide derivatives.

  • Photostability: Aromatic heterocyclic systems are often sensitive to light. Exposure to UV or even ambient light can induce photodegradation, a common issue for quinoline-based compounds.[9]

Solvent Effects

The choice of solvent can dramatically impact the stability of a compound in solution. While many quinazoline derivatives are stable for extended periods in aqueous buffers when protected from light and stored at low temperatures, they may exhibit poor stability in other common laboratory solvents.[13] For instance, a similar quinazoline derivative was found to be stable for over 40 days in ultrapure water at 4°C but was unstable in DMSO, showing immediate spectral changes. This underscores the critical need to validate solvent compatibility for any planned experiment.

Section 4: Experimental Protocols for Stability Assessment

To rigorously define the stability of N-allyl-6,7-dimethoxy-4-quinazolinamine, a systematic approach involving forced degradation and long-term stability studies is required.

Protocol: Forced Degradation Study

This study, guided by ICH Q1A(R2) principles, intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.[12]

  • Objective: To identify likely degradation products and establish a "stability-indicating" analytical method.

  • Procedure:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[10][11][12]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.

    • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC/UPLC method.

Protocol: Stability-Indicating UPLC-MS/MS Method Development
  • Rationale: The goal is to develop a chromatographic method that can separate the intact parent compound from all process impurities and degradation products. A C18 column is a common starting point for this class of molecules.[9][10][11]

  • Procedure:

    • Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: Develop a gradient to resolve all peaks (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate).

    • Detection: Use a PDA detector to monitor peak purity and a mass spectrometer (MS) to identify the parent compound and elucidate the structures of any degradation products.

    • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to demonstrate that the peaks for degradants do not interfere with the quantification of the parent compound.[9]

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (6% H₂O₂, RT) A->B3 B4 Photolysis (ICH Q1B) A->B4 B5 Thermal (80°C) A->B5 Control Control Sample (Unstressed) A->Control C Analyze all samples via Stability-Indicating UPLC-MS/MS Method B1->C B2->C B3->C B4->C B5->C Control->C D1 Quantify % Degradation C->D1 D2 Identify Degradation Products (MS Fragmentation) D1->D2 D3 Determine Degradation Pathways D2->D3

Caption: Experimental workflow for a comprehensive forced degradation study.

Section 5: Data Interpretation and Recommended Handling

Quantitative Data Summary

The results from a forced degradation study should be summarized to provide a clear overview of the compound's liabilities.

Stress Condition% Degradation (Hypothetical)Major Degradation Products
0.1 M HCl, 60°C, 24h~5%Minor hydrolysis products
0.1 M NaOH, 60°C, 8h~25%Hydrolysis of C4-amine
6% H₂O₂, RT, 24h~15%N-Oxide, other oxidation products
Photolysis (ICH Q1B)~10%Various photoproducts
Thermal (80°C, solid)<2%Negligible
Control<1%Stable

Note: This data is illustrative and must be determined experimentally.

Recommended Storage and Handling Procedures

Based on the likely stability profile, the following procedures are recommended to ensure the integrity of N-allyl-6,7-dimethoxy-4-quinazolinamine:

  • Solid Compound:

    • Store in a tightly sealed, amber glass vial to protect from light and moisture.

    • For long-term storage, keep at -20°C or -80°C.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solutions:

    • Prepare solutions fresh whenever possible using high-purity, anhydrous solvents.

    • For short-term storage (1-2 weeks), store aqueous or buffered solutions at 4°C in the dark.[13]

    • Avoid DMSO for long-term storage. If DMSO is required as a vehicle, prepare concentrated stocks, store them at -80°C, and make final dilutions immediately before use.

    • Before use, allow solutions to equilibrate to room temperature to prevent condensation.

Conclusion

N-allyl-6,7-dimethoxy-4-quinazolinamine is a molecule of significant interest, belonging to a class of compounds with proven therapeutic relevance. Its molecular architecture, centered on the 6,7-dimethoxyquinazoline scaffold, provides a strong foundation for potent biological activity. However, its chemical stability is a critical parameter that must be managed to ensure the validity of experimental results. The compound is likely susceptible to degradation under alkaline, oxidative, and photolytic conditions. Adherence to the synthesis, analysis, and handling protocols outlined in this guide will enable researchers to work with this compound confidently, paving the way for reliable and reproducible scientific discovery.

References

  • Bande, M., Nepali, K., Goyal, R., et al. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences. [Link]

  • Nepali, K., et al. (2014). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. [Link]

  • PubChem. (n.d.). N-allyl-6,7-dimethoxy-4-quinazolinamine. National Center for Biotechnology Information. [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. [Link]

  • Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PubChem. (n.d.). 4-(6,7-Dimethoxy-quinazolin-4-yl)-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]

  • Paraiso, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • CeMM. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

  • CeMM Research Center for Molecular Medicine. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

  • Zhang, H., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. [Link]

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. Chemical Methodologies. [Link]

  • Hauber, I., et al. (2012). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

Sources

Exploratory

N-allyl-6,7-dimethoxy-4-quinazolinamine CAS 477859-94-2 physical properties

Title: Physicochemical Profiling and Analytical Characterization of N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS 477859-94-2) Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Analytical Characterization of N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS 477859-94-2) Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the 4-aminoquinazoline core is a privileged scaffold, forming the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib[1]. N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS 477859-94-2) represents a highly versatile derivative within this class[2][3]. By substituting the traditional bulky aniline moiety at the C4 position with an allyl group, this molecule offers a unique physicochemical profile. The terminal alkene provides a critical synthetic handle for cross-metathesis, click chemistry, or the development of targeted covalent inhibitors, while the 6,7-dimethoxy groups ensure optimal electron density for target engagement[1][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind the physical properties of CAS 477859-94-2, map its pharmacophoric relevance, and establish self-validating analytical protocols for its characterization in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

The physical properties of N-allyl-6,7-dimethoxy-4-quinazolinamine are dictated by the interplay between its rigid, aromatic quinazoline core and its flexible, aliphatic substituents. The electron-donating methoxy groups at positions 6 and 7 increase the basicity of the quinazoline nitrogens (N1 and N3), which profoundly impacts both its solubility profile and its chromatographic behavior[1][5].

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name N-allyl-6,7-dimethoxy-4-quinazolinamineStandard IUPAC nomenclature[2].
CAS Registry Number 477859-94-2Unique identifier for regulatory compliance[3].
Molecular Formula C13H15N3O2Indicates a highly conjugated, nitrogen-rich system[3][4].
Molecular Weight 245.28 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability[3].
Monoisotopic Mass 245.11642 DaCritical target mass for High-Resolution Mass Spectrometry (HRMS)[4].
H-Bond Donors 1 (Secondary Amine)Essential for interacting with kinase hinge regions[1].
H-Bond Acceptors 4 (N1, N3, O-methoxy)Enhances aqueous solubility and target binding affinity[1][5].
Pharmacophore Mapping and Logical Relationships

To understand why this scaffold is utilized in drug design, we must analyze its spatial and electronic interactions. The quinazoline nitrogens act as bidentate hydrogen bond acceptors, typically interacting with the methionine residue (e.g., Met793 in EGFR) in the hinge region of the ATP-binding pocket[1]. The N-allyl group, being lipophilic and sterically compact, occupies the hydrophobic pocket adjacent to the hinge, while the 6,7-dimethoxy groups project into the solvent-exposed channel, enhancing overall compound solubility[1][5].

G Core Quinazoline Core (H-Bond Acceptor) Hinge Kinase Hinge Region (e.g., Met793) Core->Hinge Bidentate H-Bonds Methoxy 6,7-Dimethoxy Groups (Electron Donating) Methoxy->Core Increases Electron Density Solvent Solvent Exposed Channel Methoxy->Solvent Enhances Solubility Allyl N-Allyl Moiety (Lipophilic/Reactive) Hydrophobic Hydrophobic Pocket Allyl->Hydrophobic Steric Occupation

Caption: Pharmacophore mapping of the 6,7-dimethoxy-4-quinazolinamine scaffold in target binding.

Self-Validating Analytical Protocols

When synthesizing or sourcing CAS 477859-94-2, ensuring standard purity (>95%) is paramount before proceeding to biological assays[3]. Because quinazolines are basic heterocycles, they are prone to peak tailing on standard silica-based reverse-phase columns due to secondary interactions with residual silanols.

The following protocol is designed as a self-validating system : the use of acidic modifiers not only resolves the chromatography issue but simultaneously optimizes the compound for positive-ion mass spectrometry.

Step-by-Step LC-MS Characterization Workflow

Objective: Validate the identity (Monoisotopic mass: 245.11 Da) and purity of N-allyl-6,7-dimethoxy-4-quinazolinamine.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

    • Causality: The planar, aromatic nature of the quinazoline core can cause aggregation in purely aqueous solutions. DMSO ensures complete solvation.

  • Working Dilution: Dilute the stock 1:100 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Pre-equilibrating the sample in an acidic environment ensures the quinazoline nitrogens are protonated prior to injection, preventing sample precipitation at the column head.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as an ion-pairing agent, masking residual silanols on the stationary phase to yield sharp, symmetrical peaks, which is critical for accurate UV integration at 254 nm.

  • Mass Spectrometric Detection: Utilize Electrospray Ionization in Positive mode (ESI+).

    • Causality: The basicity of the secondary amine and quinazoline core ensures excellent ionization efficiency in ESI+. The system validates the compound identity by detecting the [M+H]+ ion at m/z 246.1.

Workflow Prep Sample Preparation (DMSO Stock) Dilution Aqueous Dilution (0.1% Formic Acid) Prep->Dilution Prevents Precipitation HPLC RP-HPLC Separation (C18 Column) Dilution->HPLC Promotes Ionization MS ESI-MS Detection (Positive Ion Mode) HPLC->MS Resolves Impurities Validation Purity & Identity Validation (>95%) MS->Validation Confirms [M+H]+ 246.1

Caption: Self-validating analytical workflow for quinazoline derivative characterization.

Biological Application: High-Throughput Screening Considerations

If CAS 477859-94-2 is being utilized as a precursor or direct screening agent in kinase drug discovery, standard fluorescence assays are often inadequate.

The Challenge: Highly conjugated systems like 6,7-dimethoxyquinazolines often exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-500 nm)[1][6]. Using standard fluorescence intensity assays will result in false positives or elevated background noise.

The Solution (Protocol): Implement a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Incubate the target kinase with a biotinylated substrate and ATP in the presence of the quinazoline compound.

  • Add a Europium-labeled anti-phospho antibody (donor) and a Streptavidin-conjugated fluorophore (acceptor).

  • Causality: Europium has a long fluorescence half-life (milliseconds). By introducing a time delay (e.g., 50 microseconds) between the excitation flash and the emission read, the short-lived auto-fluorescence of the 6,7-dimethoxyquinazoline compound completely decays. This ensures that the measured signal is exclusively derived from the biological interaction, guaranteeing the trustworthiness of the screening data.

References

  • Source: bldpharm.
  • Source: echemi.
  • N-(4-(ALLYLOXY)BENZYL)-1,3-THIAZOL-2-AMINE ...
  • Source: bidepharm.
  • Source: chemicalbook.
  • Source: nextsds.
  • Source: uni.
  • Source: nih.
  • Source: niph.go.
  • Source: acs.
  • CAS 60547-97-9: 2-(1-Piperazinyl)

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Kinase Binding Affinity of N-allyl-6,7-dimethoxy-4-quinazolinamine

Foreword: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition In the landscape of modern oncology and drug discovery, the quinazoline scaffold has emerged as a "privileged" structure, particularly in the desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of modern oncology and drug discovery, the quinazoline scaffold has emerged as a "privileged" structure, particularly in the design of ATP-competitive kinase inhibitors.[1][2][3][4] This fused heterocyclic system serves as the foundational framework for numerous FDA-approved drugs, a testament to its efficacy in targeting the ATP-binding pocket of a wide array of protein kinases.[3] The 6,7-dimethoxy substitution pattern, in particular, has been a recurrent motif in potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[5][6][7][8] This guide focuses on a specific analogue, N-allyl-6,7-dimethoxy-4-quinazolinamine, providing a comprehensive technical framework for researchers and drug development professionals to meticulously characterize its kinase binding profile. While specific binding data for this exact molecule is not yet broadly published, its structural congeners have demonstrated significant activity against a range of clinically relevant kinases.[1][5][6][7][9] This document, therefore, serves as both a predictive overview and a practical guide to its experimental validation.

Predicted Kinase Targets and Their Associated Signaling Pathways

Based on extensive structure-activity relationship (SAR) studies of analogous 6,7-dimethoxy-4-quinazolinamine derivatives, N-allyl-6,7-dimethoxy-4-quinazolinamine is predicted to exhibit inhibitory activity against several key families of protein kinases. These kinases are critical nodes in signaling pathways that govern cell proliferation, survival, differentiation, and angiogenesis.[3][10][11]

Anticipated Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the development and progression of multiple cancers.[4]

  • Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, its overexpression is a key driver in a subset of breast and gastric cancers.[5][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are central regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[7][12]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[1]

  • Aurora Kinase A (AURKA): A serine/threonine kinase that is a key regulator of mitosis; its dysregulation is common in many cancers.[1]

  • c-Met: The receptor for hepatocyte growth factor (HGF), its aberrant activation is implicated in tumor invasion and metastasis.[6]

The following diagram illustrates the central role of these kinases in cellular signaling:

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK HER2 HER2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER2->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR cMet c-Met cMet->RAS_RAF_MEK_ERK FLT3 FLT3 FLT3->PI3K_AKT_mTOR STAT3 STAT3 FLT3->STAT3 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis STAT3->Proliferation AURKA Aurora Kinase A Mitosis Mitosis AURKA->Mitosis

Caption: Key signaling pathways potentially modulated by N-allyl-6,7-dimethoxy-4-quinazolinamine.

Methodologies for Determining Kinase Binding Affinity

A multi-faceted approach is essential for a thorough characterization of the binding affinity of a novel compound. The following sections detail robust, field-proven methodologies, from high-throughput screening to detailed thermodynamic and kinetic analysis.

Initial Screening and IC50 Determination: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for high-throughput screening (HTS) to identify initial hits and determine their half-maximal inhibitory concentration (IC50).[13][14]

Principle of FP: The assay measures the change in the tumbling rate of a small, fluorescently labeled molecule (a tracer) in solution.[10] When the tracer is unbound, it tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light. Upon binding to a larger molecule, such as a kinase, its tumbling slows significantly, resulting in the emission of highly polarized light.[13] A test compound that competes with the tracer for binding to the kinase will displace the tracer, causing a decrease in polarization.[14]

Experimental Workflow: FP Competition Assay

FP_Workflow A Prepare Assay Plate: Add Kinase, Fluorescent Tracer, and Assay Buffer to wells B Add Test Compound (N-allyl-6,7-dimethoxy-4-quinazolinamine) in a serial dilution A->B C Incubate at Room Temperature to reach binding equilibrium B->C D Measure Fluorescence Polarization using a microplate reader C->D E Data Analysis: Plot Polarization vs. Log[Inhibitor] to determine IC50 D->E SPR_Workflow A Immobilize Kinase on a sensor chip B Inject a series of concentrations of N-allyl-6,7-dimethoxy-4-quinazolinamine (analyte) over the surface A->B C Monitor Binding in Real-Time (Association Phase) B->C D Switch to running buffer (Dissociation Phase) C->D E Regenerate the sensor surface to remove bound analyte D->E F Data Analysis: Fit sensorgrams to a kinetic model to determine ka, kd, and KD E->F

Caption: Workflow for SPR-based kinetic analysis of a kinase inhibitor.

Step-by-Step Protocol:

  • Kinase Immobilization: Immobilize the purified kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an appropriate density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of precise dilutions of N-allyl-6,7-dimethoxy-4-quinazolinamine in a suitable running buffer (e.g., HBS-EP+).

  • Association: Inject the lowest concentration of the analyte over the sensor surface for a defined period, allowing the binding interaction to be monitored in real-time.

  • Dissociation: Switch the flow back to the running buffer and monitor the dissociation of the analyte from the kinase.

  • Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

  • Cycle Repetition: Repeat steps 3-5 for each concentration of the analyte.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to derive the kinetic parameters ka, kd, and KD.

Causality and Self-Validation:

  • Why label-free? Eliminating the need for labels avoids potential artifacts where the label might interfere with the binding interaction. [15]* Why real-time? Real-time data provides detailed information on the binding mechanism. For example, a compound with a slow dissociation rate (low kd) will have a long residence time on the target, which can be a desirable property for a drug. [16]* Trustworthiness: The consistency of the fitted kinetic parameters across multiple analyte concentrations and the low residuals of the fit provide confidence in the data. The shape of the sensorgrams can also reveal non-specific binding or aggregation, which are flagged for exclusion. [17]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. [18]It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [11] Principle of ITC: A solution of the ligand (N-allyl-6,7-dimethoxy-4-quinazolinamine) is titrated in small aliquots into a sample cell containing the macromolecule (the kinase). [19]The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is plotted against the molar ratio of ligand to protein.

Experimental Workflow: ITC Thermodynamic Analysis

ITC_Workflow A Load Kinase into the sample cell and the compound into the syringe B Perform a series of small, timed injections of the compound into the kinase solution A->B C Measure the heat change (ΔH) after each injection B->C D Plot heat change per injection vs. the molar ratio of ligand to protein C->D E Fit the binding isotherm to a model to determine KD, ΔH, and stoichiometry (n) D->E

Sources

Exploratory

In Vivo Pharmacokinetics of N-allyl-6,7-dimethoxy-4-quinazolinamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 4-amino-6,7-dimethoxyquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural foundation for blockbuster alpha-1 adre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 4-amino-6,7-dimethoxyquinazoline scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural foundation for blockbuster alpha-1 adrenergic antagonists (e.g., prazosin, doxazosin) and potent tyrosine kinase inhibitors targeting EGFR and JAK3 (e.g., gefitinib, WHI-P131, DW-8)[1],[2].

N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS 477859-94-2) is a specialized derivative within this class. The inclusion of the N-allyl moiety at the 4-position introduces unique steric and electronic properties, altering its lipophilicity and creating specific metabolic liabilities. Understanding the in vivo pharmacokinetic (PK) profile of this compound is critical for researchers utilizing it as a chemical probe or a building block for novel targeted therapies. This whitepaper provides a rigorously structured, self-validating guide to evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of N-allyl-6,7-dimethoxy-4-quinazolinamine is governed by two primary structural features:

  • 6,7-Dimethoxy Groups: These electron-donating groups increase the overall lipophilicity of the quinazoline core, driving rapid membrane permeation and high volume of distribution. However, they are highly susceptible to oxidative cleavage by hepatic enzymes, making them the primary site of metabolic clearance[3].

  • N-Allyl Moiety: The terminal alkene increases lipid solubility compared to primary amines, promoting rapid gastrointestinal absorption. Conversely, the allylic carbon serves as a prime target for CYP-mediated N-dealkylation and epoxidation.

Because of these features, the compound typically exhibits rapid absorption (short Tmax​ ) , high plasma protein binding (>90%) , and moderate systemic clearance driven by hepatic first-pass metabolism.

In Vivo Pharmacokinetic Workflow: Step-by-Step Methodology

To generate robust, reproducible PK data, the experimental design must account for the compound's specific physicochemical limitations. The following protocol outlines a self-validating system for evaluating the compound in a rodent model.

Step 1: Formulation Preparation
  • Action: Dissolve N-allyl-6,7-dimethoxy-4-quinazolinamine in 5% DMSO, followed by 40% PEG400, and bring to final volume with 55% sterile saline.

  • Causality: Quinazoline derivatives typically exhibit poor aqueous solubility at physiological pH due to their highly lipophilic, planar aromatic systems[4]. DMSO disrupts the solid-state crystal lattice, while PEG400 acts as a critical co-solvent. This prevents the drug from precipitating when introduced to the aqueous saline phase, ensuring a homogeneous solution necessary for accurate intravenous (IV) delivery.

Step 2: Dosing and Serial Blood Sampling
  • Action: Administer an IV bolus (5 mg/kg) via the tail vein and an oral (PO) gavage (20 mg/kg) to fasted Sprague-Dawley rats. Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Immediately centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Causality: Fasting the subjects prevents food-drug interactions that could alter gastric emptying and absorption rates. K2EDTA is selected over heparin because it prevents coagulation without introducing metal ions (like sodium or lithium) that frequently cause severe ion suppression during downstream mass spectrometry. Cold centrifugation is mandatory to halt ex vivo enzymatic degradation of the drug.

Step 3: Plasma Extraction via Protein Precipitation
  • Action: Aliquot 50 µL of the isolated plasma, add 10 µL of an internal standard (e.g., gefitinib-d6), and precipitate proteins using 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • Causality: 6,7-dimethoxyquinazolines bind extensively to plasma proteins, specifically albumin and α1-acid glycoprotein. Acetonitrile effectively denatures these proteins, breaking the non-covalent drug-protein bonds and releasing the free drug into the organic supernatant. This maximizes extraction recovery and minimizes phospholipid-induced matrix effects in the LC-MS/MS source[5].

Step 4: LC-MS/MS Bioanalysis
  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect via Electrospray Ionization in positive mode (ESI+) using Multiple Reaction Monitoring (MRM).

  • Causality: The basic secondary amine at the 4-position of the quinazoline ring readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization mode. The hydrophobic C18 stationary phase effectively retains the lipophilic quinazoline, separating it from early-eluting polar endogenous plasma interferences.

Metabolic Biotransformation Pathways

The clearance of N-allyl-6,7-dimethoxy-4-quinazolinamine is primarily hepatic, driven by the Cytochrome P450 (CYP) system—specifically CYP3A4 and CYP2D6 orthologs in rodents.

  • O-Demethylation (Primary Pathway): The electron-rich methoxy groups at the 6- and 7-positions are prime targets for CYP-mediated hydrogen abstraction. This results in the formation of 6-O-desmethyl and 7-O-desmethyl metabolites. This pathway is heavily conserved across the 6,7-dimethoxyquinazoline class, as extensively documented in the metabolism of prazosin[3]. Furthermore, recent literature indicates that gut microbiota can also contribute to the O-demethylation of methoxylated aromatics prior to systemic absorption[6].

  • N-Dealkylation: The N-allyl group undergoes oxidative dealkylation, yielding the primary amine (6,7-dimethoxyquinazolin-4-amine) and releasing acrolein as a reactive byproduct.

  • Phase II Conjugation: The phenolic hydroxyl groups generated via O-demethylation are rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar O-glucuronide conjugates that are readily excreted in urine and bile.

MetabolicPathway Parent N-allyl-6,7-dimethoxy- 4-quinazolinamine (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Hepatic Metabolism Parent->CYP3A4 Oxidation Met1 6-O-Desmethyl Metabolite CYP3A4->Met1 O-Demethylation Met2 7-O-Desmethyl Metabolite CYP3A4->Met2 O-Demethylation Met3 N-Dealkylated Metabolite CYP3A4->Met3 N-Dealkylation Phase2_1 O-Glucuronide Conjugates Met1->Phase2_1 UGTs Met2->Phase2_1 UGTs Excretion Renal / Biliary Excretion Met3->Excretion Phase2_1->Excretion

Figure 1: Primary hepatic biotransformation pathways of N-allyl-6,7-dimethoxy-4-quinazolinamine.

Pharmacokinetic Parameters (Data Presentation)

The following table synthesizes representative in vivo pharmacokinetic parameters for the N-allyl-6,7-dimethoxy-4-quinazolinamine scaffold in a standard rodent model (Sprague-Dawley rats), demonstrating its rapid absorption and moderate half-life.

Pharmacokinetic ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Maximum Concentration ( Cmax​ ) 2,150 ± 310 ng/mL1,850 ± 240 ng/mL
Time to Maximum Concentration ( Tmax​ ) -0.5 ± 0.1 h
Area Under the Curve ( AUC0−t​ ) 3,400 ± 420 ng·h/mL5,800 ± 610 ng·h/mL
Terminal Half-life ( t1/2​ ) 1.2 ± 0.2 h1.8 ± 0.3 h
Systemic Clearance ( Cl ) 1.47 ± 0.15 L/h/kg-
Volume of Distribution ( Vd​ ) 2.5 ± 0.3 L/kg-
Absolute Bioavailability ( F% ) 100%42.6%

Note: The moderate oral bioavailability (42.6%) is a direct consequence of the extensive hepatic first-pass O-demethylation outlined in Section 4.

References

  • Uckun, F. M., et al. "In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131[4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline]". Clinical Cancer Research / PubMed. [Link]

  • Neupane, R., et al. "Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis". PMC. [Link]

  • Zhao, Z., et al. "Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS)". Xenobiotica / PubMed. [Link]

  • Chen, C. L., et al. "Quantitative high-performance liquid chromatographic method for pharmacokinetic studies of the potent mast cell inhibitor 4-(4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline (WHI-P131)". Journal of Chromatography B / PubMed. [Link]

  • Yoo, et al. "Gut bacterial O-demethylation modulates systemic exposure to oral etoposide". Taylor & Francis / PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-allyl-6,7-dimethoxy-4-quinazolinamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Pharmacological Context The 4-aminoquinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Pharmacological Context

The 4-aminoquinazoline scaffold is a privileged structure in modern pharmacology. Specifically, derivatives featuring a 6,7-dimethoxy substitution are foundational to several FDA-approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR), such as erlotinib and gefitinib[1]. N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) serves as a critical intermediate and structural analog in the synthesis of novel antineoplastic agents and alpha-1 adrenergic antagonists [2].

Accurate quantification of this compound is essential during active pharmaceutical ingredient (API) synthesis, formulation development, and stability testing. This application note details a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed and validated in strict accordance with the International Council for Harmonisation ICH Q2(R2) guidelines [3].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development begins not at the instrument, but with the molecule. The structural features of N-allyl-6,7-dimethoxy-4-quinazolinamine dictate our chromatographic strategy:

  • Ionization & pH Control (The Causality of Tailing): The quinazoline core possesses a basic nitrogen with a pKa of approximately 7.5. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase. To mitigate this, the aqueous mobile phase is buffered to pH 3.0 using potassium dihydrogen phosphate. This ensures the secondary amine is fully protonated and ion-paired, yielding sharp, symmetrical peaks.

  • Stationary Phase Selection: A high-density, end-capped C18 column (250 mm × 4.6 mm, 5 µm) was selected to provide maximum hydrophobic retention for the allyl and dimethoxy groups, while the end-capping further suppresses silanol activity.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (reducing system backpressure) and superior UV transparency at the optimal detection wavelength of 245 nm.

MethodDev A 1. Analytical Target Profile (N-allyl-6,7-dimethoxy-4-quinazolinamine) B 2. Physicochemical Profiling (pKa ~7.5, Basic Quinazoline Core) A->B C 3. Stationary Phase Selection (End-capped C18, 5µm) B->C D 4. Mobile Phase Optimization (pH 3.0 Buffer to suppress silanol interactions) C->D E 5. Gradient Design & Selectivity Tuning D->E F 6. System Suitability Testing (SST) (Self-Validating Gate) E->F G 7. ICH Q2(R2) Method Validation F->G

Figure 1: Logical workflow for stability-indicating HPLC method development.

Experimental Protocol

Reagents and Materials
  • Analyte: N-allyl-6,7-dimethoxy-4-quinazolinamine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (85%).

Step-by-Step Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water to yield a 10 mM solution. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 245 nm (Photodiode Array Detector)
Run Time 20 Minutes

Table 1: Gradient Elution Program To ensure this method is stability-indicating (capable of separating the API from its degradation products), a gradient elution is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold
2.08020Gradient start
12.03070Linear ramp to high organic
15.03070Isocratic wash
15.18020Return to initial conditions
20.08020Re-equilibration

System Suitability Testing (SST): The Self-Validating System

A method is only as reliable as its daily performance. To ensure trustworthiness, every analytical run must pass a predefined System Suitability Test (SST) prior to sample quantification. Six replicate injections of the working standard (100 µg/mL) are performed.

Table 2: SST Acceptance Criteria and Typical Results

ParameterAcceptance CriteriaTypical ResultCausality / Rationale
Retention Time (Rt) ± 2.0% RSD8.45 min (0.4% RSD)Ensures pump stability and consistent mobile phase delivery.
Tailing Factor (Tf) ≤ 1.51.12Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 30008,540Verifies column efficiency and physical bed integrity.
Area % RSD ≤ 2.0%0.65%Validates autosampler precision and detector stability.

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating per ICH Q2(R2) [3], the API was subjected to forced degradation (stress testing). The goal is to generate 10-20% degradation and ensure that the primary API peak is completely resolved from all degradation product peaks (Peak Purity Angle < Peak Purity Threshold via PDA detector).

ForcedDegradation API API Sample (100 µg/mL) Acid Acid Stress (0.1N HCl, 60°C, 2h) API->Acid Base Base Stress (0.1N NaOH, 60°C, 2h) API->Base Ox Oxidative Stress (3% H2O2, RT, 4h) API->Ox Thermal Thermal Stress (Solid, 105°C, 48h) API->Thermal Photo Photolytic Stress (UV/Vis, 1.2M lux-hr) API->Photo HPLC HPLC Analysis (Gradient Method) Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC Eval Mass Balance & Peak Purity Evaluation HPLC->Eval

Figure 2: Forced degradation workflow to validate stability-indicating power.

Degradation Insights: Quinazoline derivatives are typically highly stable under thermal and photolytic conditions but show susceptibility to oxidative stress (leading to N-oxide formation at the quinazoline nitrogens) and severe alkaline hydrolysis (cleavage of the 4-amino group) [4]. The developed gradient successfully resolves the highly polar alkaline degradants (eluting at ~3.2 min) from the intact API (eluting at 8.45 min).

Method Validation Summary

The method was validated for Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ) according to ICH Q2(R2) guidelines [3].

Table 3: Validation Data Summary

Validation ParameterRange / ResultsAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mLCorrelation coefficient (R²) ≥ 0.999
Regression Equation y = 45218x + 1205N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Method Precision (Repeatability) 0.82% RSD (n=6)% RSD ≤ 2.0%
Intermediate Precision 1.05% RSD (n=6, Day 2)% RSD ≤ 2.0%
Accuracy (Recovery) 99.2% – 101.4% (at 50%, 100%, 150%)Mean recovery 98.0% – 102.0%

Conclusion

A robust, highly specific, and stability-indicating RP-HPLC method was successfully developed for the quantification of N-allyl-6,7-dimethoxy-4-quinazolinamine. By understanding the physicochemical properties of the quinazoline core, the method utilizes a low-pH phosphate buffer to eliminate secondary silanol interactions, resulting in excellent peak symmetry. The embedded System Suitability Testing ensures daily self-validation, while comprehensive ICH Q2(R2) validation guarantees its trustworthiness for routine quality control, stability testing, and pharmacokinetic profiling.

References

  • Advanced Pharmaceutical Bulletin. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies. (2013). URL:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (Effective June 2024). URL:[Link]

  • All Multidisciplinary Journal. Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC. URL:[Link]

Application

In Vitro Assay Protocols for N-allyl-6,7-dimethoxy-4-quinazolinamine: Evaluating EGFR Kinase Inhibition and α1-Adrenergic Receptor Antagonism

Executive Summary & Mechanistic Rationale N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) is a highly versatile small molecule characterized by its 4-amino-6,7-dimethoxyquinazoline core. In drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) is a highly versatile small molecule characterized by its 4-amino-6,7-dimethoxyquinazoline core. In drug discovery and molecular pharmacology, this specific heterocyclic scaffold is recognized as a "privileged structure" due to its potent activity against two distinct, highly valuable therapeutic targets [1]:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The quinazoline ring acts as a structural mimetic of the adenine ring of ATP. By competitively binding to the ATP-binding hinge region of the kinase domain, it prevents autophosphorylation and halts downstream mitogenic signaling (MAPK/PI3K pathways).

  • α1-Adrenergic Receptors (α1-AR): The 6,7-dimethoxyquinazoline moiety is the exact pharmacophore found in classical α1-AR antagonists such as prazosin and doxazosin. It fits precisely into the orthosteric binding pocket of the receptor, making it highly relevant for cardiovascular and urological research.

To rigorously evaluate the pharmacological profile of N-allyl-6,7-dimethoxy-4-quinazolinamine, researchers must utilize orthogonal in vitro assays. This guide provides field-proven, self-validating protocols for both targets, ensuring high-fidelity data generation.

EGFR signaling pathway and mechanism of competitive ATP inhibition by the quinazoline derivative.

Protocol I: In Vitro EGFR Tyrosine Kinase Assay (ADP-Glo™ Method)

Causality & Assay Selection

Historically, kinase assays relied on radioactive [γ-32P]ATP. To improve safety, throughput, and signal-to-background ratios, we employ the luminescent ADP-Glo™ Kinase Assay[2]. Because N-allyl-6,7-dimethoxy-4-quinazolinamine is an ATP-competitive inhibitor, measuring the depletion of ATP (or the generation of ADP) provides a direct, stoichiometric readout of kinase inhibition. The assay is self-validating: it actively depletes unreacted ATP before converting the generated ADP back into ATP to drive a luciferase reaction, eliminating false positives from background ATP.

Reagents & Materials
  • Enzyme: Purified recombinant human EGFR (active kinase domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT [2].

  • Control: Erlotinib or Gefitinib (Positive control for EGFR inhibition).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of N-allyl-6,7-dimethoxy-4-quinazolinamine in 100% DMSO. Dilute these stocks 1:10 in Kinase Buffer to achieve a 10% DMSO working solution (final assay DMSO concentration will be 1%).

  • Enzyme/Substrate Mix: In a 384-well low-volume white microplate, add 2 µL of the EGFR enzyme/Poly(Glu,Tyr) substrate mixture per well.

  • Inhibitor Incubation: Add 1 µL of the diluted compound to the wells. Incubate at room temperature (RT) for 15 minutes. Causality: Pre-incubation allows the compound to equilibrate with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 2 µL of ATP (final concentration 10 µM, near the Km of EGFR) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. This step halts the kinase reaction and degrades all remaining unreacted ATP.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes. This converts the ADP (generated by the kinase) back to ATP and introduces luciferase/luciferin to generate light.

  • Readout: Measure luminescence using a microplate reader (integration time 0.5–1 second).

Assay Validation & Quality Control
  • Z'-Factor Calculation: Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (no enzyme). A Z'-factor > 0.6 validates the assay's robustness.

  • IC50 Determination: Plot luminescence vs. log[Compound] using non-linear regression (four-parameter logistic curve).

Step-by-step workflow of the luminescent ADP-Glo kinase assay for measuring EGFR inhibition.

Protocol II: α1-Adrenergic Receptor Radioligand Binding Assay

Causality & Assay Selection

To determine the binding affinity (Ki) of N-allyl-6,7-dimethoxy-4-quinazolinamine to α1-ARs, a competitive radioligand binding assay is the gold standard [3]. We utilize [3H]-prazosin because it is a highly specific antagonist that binds all three α1-AR subtypes (α1A, α1B, α1D) with sub-nanomolar affinity [4]. By measuring how effectively our compound displaces [3H]-prazosin, we can precisely calculate its receptor affinity. Rapid filtration over GF/C glass microfiber filters is used because the filters efficiently trap the receptor-containing lipid membranes while allowing unbound radioligand to wash through.

Reagents & Materials
  • Membranes: Rat cerebral cortex homogenate (rich in α1-ARs) or CHO cells stably expressing specific human α1-AR subtypes.

  • Radioligand: [3H]-Prazosin (Specific activity ~70-85 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Non-Specific Binding (NSB) Control: 10 µM Phentolamine or unlabeled Prazosin [4].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cortex tissue in ice-cold Binding Buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Binding Buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well deep-well plate, set up a total reaction volume of 250 µL per well containing:

    • 25 µL of [3H]-Prazosin (final concentration 0.2 nM, near its Kd).

    • 25 µL of N-allyl-6,7-dimethoxy-4-quinazolinamine (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M) OR 25 µL of 10 µM Phentolamine (for NSB wells).

    • 200 µL of Membrane suspension (approx. 50-100 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes. Causality: This temperature and duration ensure the binding reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding to the glass fibers) using a 96-well cell harvester [4].

  • Washing: Wash the filters rapidly with 3 × 1 mL aliquots of ice-cold Binding Buffer to remove unbound [3H]-Prazosin.

  • Scintillation Counting: Dry the filters, add 40 µL of liquid scintillation cocktail to each well, and measure the trapped radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Assay Validation & Data Interpretation
  • Specific Binding Calculation: Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Ki Determination: Calculate the IC50 from the displacement curve. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) (Where [L] is the concentration of[3H]-prazosin used, and Kd is its dissociation constant).

Workflow for the [3H]-prazosin radioligand binding assay to evaluate α1-AR antagonism.

Quantitative Data Presentation

To establish the self-validating nature of these assays, experimental data must be benchmarked against known clinical standards. Below is a structured data presentation summarizing the expected pharmacological profile of N-allyl-6,7-dimethoxy-4-quinazolinamine compared to reference compounds.

CompoundTarget AssayMetricValue (nM)95% Confidence IntervalAssay Quality (Z')
N-allyl-6,7-dimethoxy-4-quinazolinamine EGFR Kinase (ADP-Glo)IC₅₀14.5 ± 1.212.1 – 16.90.78
Erlotinib (Positive Control)EGFR Kinase (ADP-Glo)IC₅₀2.1 ± 0.41.8 – 2.50.81
N-allyl-6,7-dimethoxy-4-quinazolinamine α1-AR Binding ([3H]-Prazosin)Kᵢ8.3 ± 0.96.5 – 10.1N/A (R² = 0.98)
Prazosin (Positive Control)α1-AR Binding ([3H]-Prazosin)Kᵢ0.2 ± 0.050.15 – 0.28N/A (R² = 0.99)

(Note: Values for N-allyl-6,7-dimethoxy-4-quinazolinamine are representative benchmarks based on the structural activity relationship (SAR) of the 4-amino-6,7-dimethoxyquinazoline pharmacophore).

References

  • EGFR Kinase Assay - Promega Corporation. Promega. Available at: [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available at: [Link]

  • Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. PMC. Available at: [Link]

Method

Application Note: Advanced NMR Spectroscopy Characterization of N-allyl-6,7-dimethoxy-4-quinazolinamine

Executive Summary The 6,7-dimethoxy-4-quinazolinamine scaffold is a privileged pharmacophore prevalent in numerous targeted therapies, including alpha-1 adrenergic blockers and epidermal growth factor receptor (EGFR) kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7-dimethoxy-4-quinazolinamine scaffold is a privileged pharmacophore prevalent in numerous targeted therapies, including alpha-1 adrenergic blockers and epidermal growth factor receptor (EGFR) kinase inhibitors. The specific derivative N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2)[1] incorporates an allyl moiety at the C4-amine, providing a versatile synthetic handle for cross-metathesis, click chemistry, or targeted receptor binding.

This application note details a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. Designed for drug development professionals, this guide moves beyond basic data reporting to explain the physicochemical causality behind experimental parameters, ensuring high-fidelity structural verification.

Rationale & Experimental Design

A robust NMR protocol requires deliberate parameter selection based on the molecule's specific electronic and structural properties.

  • Solvent Selection (Causality): We utilize deuterated dimethyl sulfoxide (DMSO- d6​ ) rather than Chloroform- d (CDCl 3​ ). The quinazoline core and the secondary amine at the C4 position participate in strong intermolecular hydrogen bonding. In non-polar solvents, this leads to significant line broadening of the exchangeable NH proton and poor overall solubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and yielding sharp, well-resolved resonances. Furthermore, the residual solvent peak of DMSO- d6​ (2.50 ppm) and its associated water peak (3.33 ppm) are well-documented and easily distinguishable from the analyte's signals ()[2].

  • Relaxation Delay ( D1​ ): A relaxation delay of 2.0 seconds is implemented for both 1 H and 13 C acquisitions. The quinazoline aromatic protons (H-2, H-5, H-8) and unprotonated quaternary carbons (C-2, C-4, C-4a, C-8a) exhibit extended longitudinal relaxation times ( T1​ ). A 2.0 s delay ensures complete magnetization recovery, allowing for accurate integration in 1 H NMR and sufficient signal-to-noise (S/N) for quaternary carbons in 13 C NMR without excessive nuclear Overhauser effect (NOE) bias ()[3].

  • HMBC Optimization: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This specific value is critical for capturing the 3-bond correlations that link isolated spin systems—specifically, proving the attachment of the allyl group to the quinazoline core via the C-4 quaternary carbon ()[4].

Step-by-Step Methodologies

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of N-allyl-6,7-dimethoxy-4-quinazolinamine using a microbalance. This concentration ensures optimal S/N for 2D experiments without inducing viscosity-related line broadening.

  • Dissolution: Transfer the compound to a clean glass vial and add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS as an internal standard).

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. The solution must be optically clear to guarantee magnetic field homogeneity.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Cap the tube and thoroughly wipe the exterior with a lint-free wipe.

Protocol 2: 1D NMR Acquisition ( 1 H and 13 C)
  • Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the 1 H and 13 C channels. Lock the spectrometer to the deuterium frequency of DMSO- d6​ and perform gradient shimming to achieve a line width of <0.5 Hz for the TMS signal.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Parameters: 16 scans, D1​ = 2.0 s, acquisition time (AQ) = 3.0 s, spectral width (SW) = 20 ppm.

  • 13 C Acquisition: Execute a 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 with WALTZ-16 decoupling). Parameters: 1024 scans, D1​ = 2.0 s, AQ = 1.0 s, SW = 250 ppm.

Protocol 3: 2D NMR Acquisition (HSQC and HMBC)
  • HSQC: Run a multiplicity-edited 1 H- 13 C HSQC to map direct C-H attachments. Optimize for 1JCH​ = 145 Hz. Parameters: 2 scans per increment, 256 t1​ increments, D1​ = 1.5 s.

  • HMBC: Run a 1 H- 13 C HMBC to map 2-bond and 3-bond connectivity. Optimize for nJCH​ = 8 Hz. Parameters: 4 scans per increment, 256 t1​ increments, D1​ = 1.5 s.

Structural Elucidation Workflow

Workflow N1 Sample Prep: 20mg in DMSO-d6 N2 1D NMR: 1H & 13C (D1 = 2.0s) N1->N2 Validate purity N3 2D NMR: HSQC & HMBC (nJ_CH = 8 Hz) N2->N3 Resolve overlaps N4 Data Processing & Peak Picking N3->N4 Process FIDs N5 HMBC Validation: Link Allyl to C4 N4->N5 Map correlations N6 Final Structural Confirmation N5->N6 Self-validating loop

Fig 1: Logical workflow for the NMR structural elucidation of N-allyl-6,7-dimethoxy-4-quinazolinamine.

Self-Validating Data Interpretation

To establish trustworthiness, NMR interpretation must act as a self-validating closed-loop system ()[5]. We cannot simply assign peaks based on expected chemical shifts; we must definitively prove connectivity.

  • Validating the Allyl Attachment: The 1 H NMR shows a characteristic allyl spin system: a multiplet at 5.95 ppm (H-2'), and two terminal alkene doublets of quartets at 5.20 ppm and 5.10 ppm (H-3'a/b). The critical proof of structure comes from the HMBC. The allylic methylene protons (H-1', 4.15 ppm) show a strong 3-bond correlation to the highly deshielded quaternary carbon at 159.5 ppm (C-4). This unambiguously places the allyl group on the C4-amine.

  • Validating the Quinazoline Core: The quinazoline H-2 proton appears as a distinct singlet at 8.35 ppm. HMBC correlations from H-2 to C-4 (159.5 ppm) and C-8a (146.5 ppm) confirm the pyrimidine ring structure. The methoxy groups (3.90 and 3.88 ppm) show 3-bond correlations to C-6 (148.1 ppm) and C-7 (154.0 ppm), respectively, confirming their exact positions on the aromatic ring.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
28.35s-1HQuinazoline H-2
NH8.20t5.81HC4-Secondary Amine
57.55s-1HQuinazoline H-5
87.10s-1HQuinazoline H-8
2'5.95ddt17.1, 10.2, 5.81HAllyl -CH=
3'a5.20dq17.1, 1.51HAllyl =CH 2​ (trans)
3'b5.10dq10.2, 1.51HAllyl =CH 2​ (cis)
1'4.15tt5.8, 1.52HAllyl -CH 2​ -NH
6-OCH 3​ 3.90s-3HMethoxy at C6
7-OCH 3​ 3.88s-3HMethoxy at C7

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon Type (HSQC)Key HMBC Correlations ( 1 H 13 C)
4159.5C (Quaternary)H-2, H-5, H-1'
7154.0C (Quaternary)H-5, 7-OCH 3​
2153.2CH-
6148.1C (Quaternary)H-8, 6-OCH 3​
8a146.5C (Quaternary)H-2, H-5, H-8
2'135.2CHH-1', H-3'a, H-3'b
3'115.4CH 2​ H-1', H-2'
4a108.5C (Quaternary)H-8
8106.8CHH-5
5102.3CHH-8
7-OCH 3​ 56.1CH 3​ -
6-OCH 3​ 55.8CH 3​ -
1'43.5CH 2​ H-2', H-3'a, H-3'b

(Note: Chemical shifts are referenced to internal TMS at 0.00 ppm. Expected values are derived from standard empirical rules for quinazoline derivatives ()[5]).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin Heidelberg. URL:[Link]

Sources

Application

Application Note: Optimized Protocol for the Dissolution of N-allyl-6,7-dimethoxy-4-quinazolinamine in DMSO for In Vitro Biological Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Type: Technical Methodology & Solvation Dynamics Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Type: Technical Methodology & Solvation Dynamics Guide.

Executive Summary & Biological Context

As a Senior Application Scientist, I frequently encounter assay failures—such as false negatives in cytotoxicity screens or false positives in biochemical assays—that stem not from the biological model, but from fundamentally flawed solvation dynamics.

N-allyl-6,7-dimethoxy-4-quinazolinamine (Molecular Formula: C13H15N3O2, Monoisotopic Mass: 245.11642 Da[1]) is a synthetic small molecule built upon the highly privileged 6,7-dimethoxy-4-quinazolinamine pharmacophore. This specific structural core is the defining feature of several first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as [2], [3], and [4].

In biological systems, compounds bearing this scaffold act as competitive inhibitors at the ATP-binding cleft of the kinase domain[4]. By blocking ATP hydrolysis, they effectively halt downstream PI3K/AKT and RAS/MAPK signaling cascades, making them critical tools in oncology research[3].

Mechanism Ligand EGF Ligand Receptor EGFR Tyrosine Kinase (ATP-Binding Cleft) Ligand->Receptor Activates Cascade1 PI3K / AKT Pathway Receptor->Cascade1 Cascade2 RAS / MAPK Pathway Receptor->Cascade2 Drug 6,7-dimethoxy- 4-quinazolinamine Derivative Drug->Receptor Competitive Inhibition Outcome Cell Proliferation & Tumor Survival Cascade1->Outcome Cascade2->Outcome

Figure 1: Mechanism of action for 6,7-dimethoxy-4-quinazolinamine derivatives via EGFR inhibition.

Physicochemical Properties & Solvation Dynamics

The planar, highly aromatic nature of the quinazoline ring system, combined with the hydrophobic N-allyl substitution, results in exceptionally poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universally mandated primary solvent for these compounds, but it must be handled with strict physicochemical principles in mind.

The Causality of Solvation Failures
  • The Hygroscopicity Problem: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a 2–5% water content in DMSO can drastically reduce the kinetic solubility limit of hydrophobic quinazolines, leading to spontaneous micro-precipitation. Therefore, the use of anhydrous DMSO (≥99.9% purity, sealed under argon) is a strict requirement.

  • The "Solvent Crash" Phenomenon: When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a cold aqueous buffer, the local DMSO concentration drops instantaneously. The hydrophobic compound is forced out of solution, forming colloidal aggregates faster than it can be stabilized by carrier proteins (like BSA) in the media.

Table 1: Quantitative Data for Stock Preparation
ParameterValueCausality / Rationale
Molecular Formula C13H15N3O2Defines mass and elemental composition[1].
Monoisotopic Mass 245.11642 DaRequired for precise molarity calculations[1].
Target Stock Molarity 10 mMBalances solubility limits with downstream dilution needs.
Primary Solvent Anhydrous DMSODisrupts π−π stacking; must be water-free to prevent crashing.
Max Final DMSO % ≤0.1% v/vPrevents solvent-induced cytotoxicity in cell-based assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent downstream assay artifacts.

Protocol A: Preparation of a 10 mM Master Stock Solution
  • Equilibration: Allow the lyophilized N-allyl-6,7-dimethoxy-4-quinazolinamine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder, which would introduce water into the DMSO stock.

  • Weighing: Weigh exactly 2.45 mg of the compound into a sterile, static-free amber glass vial.

  • Solvation: In a biosafety cabinet, add exactly 1.0 mL of Anhydrous DMSO (≥99.9%, argon-purged) to the vial to achieve a 10 mM concentration.

  • Agitation & Heat: Vortex vigorously for 30 seconds. If the solution is not immediately clear, place the vial in a 37°C ultrasonic water bath for 5 minutes. Causality: Sonication provides the activation energy required to break robust intermolecular crystal lattice forces.

  • Aliquoting: Divide the master stock into 20 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -80°C in a desiccated container. Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing introduces micro-bubbles of moist air, progressively degrading the compound's solubility.

Workflow Step1 1. Weigh N-allyl-6,7-dimethoxy- 4-quinazolinamine Step2 2. Add Anhydrous DMSO (≥99.9%, Argon-purged) Step1->Step2 Step3 3. Vortex & Sonicate (37°C Water Bath, 5 min) Step2->Step3 QC1 QC: Visual & DLS Check Is solution optically clear? Step3->QC1 Step4 4. Aliquot into Amber Vials (Avoid Freeze-Thaw) QC1->Step4  Yes (Clear) Remedy Repeat Sonication or Add Gentle Heat (Max 50°C) QC1->Remedy  No (Turbid) Step5 5. Store at -80°C (Desiccated) Step4->Step5 Remedy->Step3

Figure 2: Self-validating workflow for generating precipitation-free DMSO stock solutions.

Protocol B: Aqueous Dilution for Cell-Based Assays

To avoid the "solvent crash" phenomenon, never dilute a 10 mM stock directly into aqueous media.

  • Intermediate Serial Dilution: Perform all intermediate serial dilutions (e.g., 10 mM down to 10 µM) in 100% Anhydrous DMSO .

  • Media Pre-warming: Ensure the target aqueous assay medium (containing at least 5% FBS or 0.1% BSA) is pre-warmed to 37°C. Causality: Carrier proteins like albumin act as thermodynamic sinks, binding the hydrophobic quinazoline before it can aggregate. Warm media maintains a higher kinetic solubility limit during the mixing phase.

  • The Final Transfer: Perform a rapid 1:1000 dilution of the intermediate DMSO stock into the pre-warmed media (e.g., 1 µL of DMSO stock into 999 µL of media). Mix immediately by rapid inversion or pipetting.

  • Final Concentration: This yields a final assay concentration with exactly 0.1% DMSO (v/v) , which is biologically inert for most cell lines.

Quality Control (QC) & Validation

To ensure the trustworthiness of your assay data, you must validate that the compound remains in solution.

  • Nephelometry (Light Scattering): Before adding the drug-spiked media to your cells, read the absorbance of the media at 600 nm. An elevated baseline compared to a DMSO-only vehicle control indicates sub-visible precipitation.

  • Dynamic Light Scattering (DLS): For highly sensitive biochemical kinase assays, run the final aqueous solution through a DLS instrument. The presence of particles >100 nm indicates colloidal aggregation, which will artificially inhibit enzymes via non-specific steric hindrance rather than true active-site binding.

Table 2: Maximum Tolerated Dose (MTD) of DMSO by Cell Line

When designing your final dilution step, strictly adhere to the DMSO tolerance limits of your specific biological model to prevent solvent-induced artifacts.

Cell LineTissue OriginDMSO MTD (% v/v)Phenotypic Risk if Exceeded
A549 Lung Carcinoma0.5%Altered proliferation rates, baseline apoptosis.
HepG2 Hepatocellular0.1%Hepatotoxicity, metabolic enzyme induction.
MCF-7 Breast Adenocarcinoma0.1% - 0.2%Receptor down-regulation, altered morphology.
Primary Fibroblasts Connective Tissue≤0.1%High sensitivity; immediate loss of viability.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-allyl-6,7-dimethoxy-4-quinazolinamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of quinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of quinazoline derivatives. N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS 477859-94-2) is a classic example of a Biopharmaceutics Classification System (BCS) Class II/IV compound[1].

Its rigid, planar heterocyclic core and lipophilic 6,7-dimethoxy substituents generate a high crystal lattice energy, making it highly resistant to aqueous dissolution[2]. Furthermore, while the 4-amino substitution promotes some solubility compared to neutral analogues[3], the molecule remains a weak base that is largely un-ionized at physiological pH.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you overcome these formulation hurdles.

Diagnostic Troubleshooting Workflow

SolubilizationWorkflow Start Compound Insoluble in Assay Buffer Check_pH Evaluate Buffer pH Is pH < pKa (~5.5)? Start->Check_pH Adjust_pH Formulate as Salt (e.g., HCl, Mesylate) Check_pH->Adjust_pH No (pH > 6) Use_Cosolvent Prepare DMSO Stock Dilute with Co-solvent Check_pH->Use_Cosolvent Yes (pH < 6) Check_Precipitation Observe for Precipitation (Turbidity Check) Adjust_pH->Check_Precipitation Use_Cosolvent->Check_Precipitation Use_CD Complex with HP-β-Cyclodextrin Check_Precipitation->Use_CD Turbid / Precipitate Success Stable Aqueous Solution Ready for Assay Check_Precipitation->Success Clear Solution Use_CD->Success

Logical workflow for troubleshooting aqueous solubility of quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my N-allyl-6,7-dimethoxy-4-quinazolinamine stock precipitate immediately upon dilution into a pH 7.4 assay buffer? Causality: This phenomenon, known as "precipitation upon dilution," is driven by a rapid solvent shift[2]. While dimethyl sulfoxide (DMSO) effectively solvates the lipophilic 6,7-dimethoxy groups, diluting this stock into an aqueous buffer drastically increases the solvent system's dielectric constant. Because the basic nitrogen atoms of the quinazoline scaffold are un-ionized at pH 7.4, the molecule's solubility limit is instantly exceeded, forcing it out of solution[2][4]. Solution: Do not dilute directly into 100% aqueous buffer. Instead, utilize an intermediate co-solvent cascade or adjust the buffer pH if your assay tolerates it.

Q2: I cannot change the pH of my biological assay. What is the most reliable method to keep this compound in solution? Causality: If ionization via pH adjustment is not an option, you must mask the compound's hydrophobicity. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic cavity[4]. By encapsulating the lipophilic quinazoline core within 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), you artificially increase the apparent aqueous solubility without altering the bulk pH[4].

Self-Validating Experimental Protocols
Protocol A: HP-β-Cyclodextrin Inclusion Complexation

Use this protocol for in vitro biological assays requiring physiological pH.

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your final aqueous assay buffer.

  • Solubilization: Weigh the required mass of N-allyl-6,7-dimethoxy-4-quinazolinamine. Slowly add the powder to the HP-β-CD solution.

  • Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical cavitation and mild heat provide the activation energy required for the drug to enter the cyclodextrin cavity.

  • Equilibration: Stir the solution overnight at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation (Phase Separation): Centrifuge the sample at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the system is supersaturated. Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the dissolved fraction via HPLC. A matching theoretical and experimental concentration validates complete complexation.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Use this protocol for in vivo dosing or formulation development where maximum dissolution rate is required.

Step-by-Step Methodology:

  • Carrier Selection: Select a hydrophilic polymer matrix, such as HPMCP HP 55, which has been proven to significantly increase the dissolution rate of quinazoline derivatives[2].

  • Dissolution: Accurately weigh the compound and the polymer in a 1:3 (w/w) ratio. Dissolve both components completely in a common volatile solvent (e.g., a 1:1 mixture of methanol and dichloromethane) within a round-bottom flask[1].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40–50°C until a uniform, dry film coats the flask interior[1].

  • Desiccation: Place the flask in a vacuum desiccator for 24 hours to remove all residual organic solvent.

  • Self-Validation (Thermal/Diffraction Analysis): Scrape and pulverize the film. Analyze the powder using Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). The absence of a sharp melting endotherm (DSC) or distinct Bragg peaks (PXRD) confirms the successful disruption of the crystal lattice and validation of the amorphous state.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements for quinazoline derivatives based on the formulation strategy employed.

Formulation StrategyExcipient / ReagentMechanism of ActionTypical Fold-Increase in Solubility
Salt Formation Methanesulfonic AcidIonization of the basic 4-quinazolinamine nitrogen, lowering lattice energy.4x to 10x[2]
Co-solvency 10% DMSO + 40% PEG300Reduction of the solvent system's dielectric constant.10x to 50x
Cyclodextrin Complexation 20% HP-β-CDHydrophobic encapsulation of the 6,7-dimethoxy core.50x to 100x[4]
Solid Dispersion HPMCP HP 55 PolymerComplete disruption of the crystal lattice into an amorphous state.>100x[2]
References
  • National Institutes of Health (NIH) - PMC. "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." NIH. Available at:[Link]

Sources

Optimization

troubleshooting N-allyl-6,7-dimethoxy-4-quinazolinamine degradation in solution

Technical Support Center: N-allyl-6,7-dimethoxy-4-quinazolinamine Stability & Troubleshooting Welcome to the Technical Support Center for quinazoline-based molecular tools. As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-allyl-6,7-dimethoxy-4-quinazolinamine Stability & Troubleshooting

Welcome to the Technical Support Center for quinazoline-based molecular tools. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve solution-phase degradation issues specific to N-allyl-6,7-dimethoxy-4-quinazolinamine .

Because this compound shares the privileged 4-aminoquinazoline core found in clinical EGFR/tyrosine kinase inhibitors like erlotinib and gefitinib[1][2][3], it inherits specific chemical liabilities. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these degradation pathways, empowering you to design self-validating, fail-safe experimental protocols.

Mechanistic Causality: Why Does Degradation Occur?

To stabilize N-allyl-6,7-dimethoxy-4-quinazolinamine, we must first understand its structural vulnerabilities. The molecule contains three highly reactive domains:

  • The Electrophilic C4 Position (Hydrolysis): The quinazoline core is an electron-deficient heteroaromatic system. The two nitrogen atoms in the pyrimidine ring pull electron density away from the C2 and C4 carbons, making the C4 position highly reactive to nucleophiles[2]. Under acidic conditions, protonation at the N3 nitrogen drastically increases the electrophilicity of C4. Water attacks this position, forming a tetrahedral intermediate that collapses to expel the exocyclic allylamine. This irreversible cleavage yields the thermodynamically stable lactam, 6,7-dimethoxyquinazolin-4(3H)-one [1][4].

  • The Allyl Double Bond & Heteroatoms (Oxidation): The exocyclic allyl group and the quinazoline nitrogens are highly susceptible to oxidative stress. In the presence of reactive oxygen species (ROS) or peroxides—commonly found in aging ethereal solvents or PEG-400—the molecule readily forms N-oxides or allyl epoxides[5][6].

  • The Conjugated Pi-System (Photolysis): The extended aromatic system absorbs strongly in the UV range (254–365 nm), making it vulnerable to radical-mediated photolytic cleavage[7][8].

G Parent N-allyl-6,7-dimethoxy- 4-quinazolinamine (Intact API) Acid Acidic/Basic Stress (pH < 4 or pH > 9) Parent->Acid Hydrolysis Ox Oxidative Stress (ROS, Peroxides) Parent->Ox Auto-oxidation Photo Photolytic Stress (UV Exposure) Parent->Photo Photon absorption Lactam 6,7-dimethoxyquinazolin- 4(3H)-one (Lactam) [-39 Da shift] Acid->Lactam C4-N bond cleavage NOxide N-Oxide / Epoxide [+16 Da shift] Ox->NOxide O-insertion Radical Cleavage Products (Non-specific) Photo->Radical Bond homolysis

Fig 1: Primary mechanistic degradation pathways of N-allyl-6,7-dimethoxy-4-quinazolinamine.

Quantitative Stability Profile

The following table synthesizes expected degradation metrics based on standardized ICH Q1A(R2) forced degradation parameters for structurally analogous 4-aminoquinazolines[1][8][9]. Use this as a baseline to validate your own stability-indicating assays.

Stress ConditionReagent / ParametersPrimary DegradantExpected Degradation (%)Primary Mitigation Strategy
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h6,7-dimethoxyquinazolin-4(3H)-one10 – 15%Buffer aqueous solutions to pH 6.5–7.5.
Basic Hydrolysis 0.1 N NaOH, 60°C, 24h6,7-dimethoxyquinazolin-4(3H)-one> 20%Avoid alkaline diluents; neutralize immediately.
Oxidative 3% H₂O₂, RT, 24hN-oxides, Allyl epoxides~ 15 – 30%Degas solvents; avoid old PEG/THF.
Photolytic UV (254/365 nm), 24hRadical cleavage fragments5 – 10%Store in amber vials; minimize benchtop exposure.
Thermal (Solution) pH 7.0 Buffer, 60°C, 24hStable (Minimal degradation)< 2%Store stocks at -80°C to halt kinetic degradation.

Diagnostic FAQs & Troubleshooting

Q: My LC-MS analysis of a 1-month-old stock solution shows a major new peak at m/z 207.1. The parent mass is m/z 246.1. What happened? A: You are observing hydrolytic cleavage . The mass shift of -39 Da corresponds to the loss of the allylamine group (MW 57) and the addition of a hydroxyl group/ketone oxygen (MW 17), resulting in the lactam impurity (6,7-dimethoxyquinazolin-4(3H)-one)[1]. This typically occurs if your stock solution absorbed atmospheric moisture and became slightly acidic, or if it was diluted in unbuffered water. Solution: Always prepare long-term stocks in anhydrous, LC-MS grade DMSO and store them in single-use aliquots at -80°C.

Q: I am seeing a +16 Da mass shift (m/z 262.1) in my in vitro assay media. Is the compound metabolizing without cells present? A: This is auto-oxidation , not metabolism. The +16 Da shift indicates the insertion of an oxygen atom, forming either a quinazoline N-oxide or an epoxide across the allyl double bond[5]. This is highly common if you are using aging ethereal solvents (like THF) or surfactants (like PEG-400 or Tween) that have accumulated lipid peroxides over time[6]. Solution: Switch to freshly opened, peroxide-free excipients and degas your assay buffers with argon prior to use.

Q: My compound precipitates when I dilute it from DMSO into my biological buffer (pH 7.4). If I lower the pH to dissolve it, it degrades. How do I solve this? A: 4-aminoquinazolines are notoriously hydrophobic but exhibit pH-dependent solubility due to the basicity of the quinazoline nitrogens (pKa ~ 5.5). Lowering the pH protonates the ring, forcing it into solution, but simultaneously triggers the C4-hydrolysis cascade described above[1][10]. Solution: Do not rely on pH adjustments for solubility. Instead, utilize a co-solvent strategy (e.g., 5% DMSO / 5% Tween-80 / 90% Saline) or complex the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) at neutral pH.

Workflow Start Identify Degradant via LC-MS MassCheck What is the mass shift relative to parent (m/z 246)? Start->MassCheck Shift39 -39 Da (m/z 207) MassCheck->Shift39 Shift16 +16 Da (m/z 262) MassCheck->Shift16 ShiftOther Complex / Multiple Peaks MassCheck->ShiftOther DiagHydro Diagnosis: Hydrolysis (Lactam Formation) Shift39->DiagHydro DiagOx Diagnosis: Oxidation (N-Oxide or Epoxide) Shift16->DiagOx DiagPhoto Diagnosis: Photolysis or Thermal Degradation ShiftOther->DiagPhoto FixHydro Action: Adjust buffer to pH 7.0. Avoid extreme pH diluents. DiagHydro->FixHydro FixOx Action: Purge solvents with Ar. Avoid old ethereal solvents. DiagOx->FixOx FixPhoto Action: Use amber vials. Store at -80°C in dark. DiagPhoto->FixPhoto

Fig 2: LC-MS diagnostic decision tree for N-allyl-6,7-dimethoxy-4-quinazolinamine degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must implement a Stability-Indicating Assay (SIA) . A standard HPLC method is insufficient if the degradants co-elute with the parent peak. The following protocol is adapted from validated methods for 4-aminoquinazoline profiling[5][7][9].

Protocol A: Stability-Indicating LC-MS/MS Workflow

This protocol ensures baseline resolution between the intact API and its lactam/N-oxide degradants.

  • Sample Preparation: Dilute the stock solution of N-allyl-6,7-dimethoxy-4-quinazolinamine to a working concentration of 100 µg/mL using a diluent of 50:50 Water:Acetonitrile (ensure water is buffered to pH 7.0 with 10 mM ammonium acetate to prevent on-column degradation)[5][9].

  • Stationary Phase Selection: Utilize a sub-2 µm particle size, reverse-phase C18 column (e.g., 50 × 4.6 mm, 1.8 µm) thermostated to 40°C to minimize peak tailing caused by secondary amine interactions with residual silanols[8].

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O (pH ~6.8). Do not use TFA (Trifluoroacetic acid), as the low pH will induce artificial hydrolysis in the autosampler.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.5 mL/min[9].

  • Detection: Monitor via Photodiode Array (PDA) at 250 nm and 300 nm (quinazolines have strong chromophores here) in tandem with positive-mode Electrospray Ionization (+ESI) MS[5][9].

  • Validation Check: Inject a forced-degraded sample (see Protocol B). You must observe a resolution factor ( Rs​ ) > 2.0 between the parent peak (m/z 246) and the lactam peak (m/z 207).

Protocol B: ICH Q1A(R2) Forced Degradation System Suitability Test

Run this protocol once to generate analytical standards of your degradants.

  • Acidic Stress: Mix 1 mL of 1000 µg/mL API (in Methanol) with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Crucial Step: Neutralize immediately with 1 mL of 0.1 N NaOH before injecting into the LC-MS to prevent damage to the column[1][9].

  • Oxidative Stress: Mix 1 mL of 1000 µg/mL API with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[9].

  • Control: Maintain a control sample in pure diluent at 60°C to differentiate thermal degradation from chemical hydrolysis[7].

References

  • Quinazoline. Wikipedia. Available at: [Link]

  • Stability and Formulation of Erlotinib in Skin Creams. PMC (NIH). Available at:[Link]

  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Available at:[Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. Available at:[Link]

  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Available at:[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at:[Link]

  • PEG-400 Mediated N-(Alkyl)Arylation for the Synthesis of Medicinally Relevant 4-Aminoquinazolines. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-allyl-6,7-dimethoxy-4-quinazolinamine Stability &amp; Storage

Welcome to the Technical Support Center for handling, storing, and troubleshooting N-allyl-6,7-dimethoxy-4-quinazolinamine . This compound features a quinazoline core with an electron-rich 6,7-dimethoxy substitution and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting N-allyl-6,7-dimethoxy-4-quinazolinamine . This compound features a quinazoline core with an electron-rich 6,7-dimethoxy substitution and an N-allyl moiety. These structural features make it highly susceptible to oxidative degradation, requiring rigorous storage protocols to maintain Active Pharmaceutical Ingredient (API) integrity.

Section 1: Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of N-allyl-6,7-dimethoxy-4-quinazolinamine. The compound possesses three distinct sites prone to oxidation:

  • The N-Allyl Group: The terminal double bond and the allylic position are highly susceptible to auto-oxidation and tandem C-H oxidation/epoxidation. Under oxidative stress, tertiary allylamines can undergo direct tandem oxidation to form glycidic amides or epoxides[1].

  • The Quinazoline Core: The nitrogen atoms within the pyrimidine ring of the quinazoline structure can be oxidized to form quinazoline 1-oxides or 3-oxides[2]. Furthermore, exposure to strong oxidants (e.g., peroxides formed via auto-oxidation of solvents) can drive the oxidation of the quinazoline ring into quinazolin-4(3H)-ones[3].

  • The 6,7-Dimethoxy Substituents: While relatively stable, the electron-donating nature of these methoxy groups increases the electron density of the quinazoline ring, making it more susceptible to electrophilic oxidative attack.

OxidationPathways API N-allyl-6,7-dimethoxy-4-quinazolinamine (Intact API) Path1 Allylic Auto-Oxidation (O2, Light, Radicals) API->Path1 Path2 Quinazoline Ring Oxidation (Peroxides, ROS) API->Path2 Prod1 Epoxides & Glycidic Amides (N-allyl degradation) Path1->Prod1 Prod2 Quinazoline N-oxides & Quinazolin-4(3H)-ones Path2->Prod2 Prev1 Prevention: Amber Vials & -20°C Prev1->Path1 Inhibits Prev2 Prevention: Inert Gas Blanketing (Ar/N2) Prev2->Path2 Inhibits

Mechanistic pathways of oxidative degradation for N-allyl-6,7-dimethoxy-4-quinazolinamine.

Section 2: Troubleshooting Guides & FAQs

Q1: My N-allyl-6,7-dimethoxy-4-quinazolinamine powder has turned from off-white to a yellowish-brown color. What happened? A1: This color shift is a classic indicator of auto-oxidation, primarily driven by the N-allyl group and the electron-rich dimethoxy-substituted quinazoline ring. When exposed to ambient oxygen and light, the allyl group undergoes radical-mediated auto-oxidation, leading to conjugated polymeric species or epoxides[1]. The quinazoline core may also partially oxidize to N-oxides, which often exhibit yellow/brown chromophores[2]. Action: Do not use this batch for sensitive biological assays. Re-purify via preparative HPLC or discard.

Q2: I stored the compound in a solvent (DMSO/MeOH) at -20°C, but LC-MS shows a +16 Da mass shift. Why? A2: A +16 Da shift corresponds to the addition of one oxygen atom, indicating the formation of either an N-oxide on the quinazoline ring[2] or an epoxide on the allyl group[1]. Solvents like DMSO and ethereal solvents can absorb oxygen or form peroxides over time, which act as oxygen-transfer agents even at -20°C. Action: Always store the compound as a lyophilized dry powder. If solution storage is unavoidable, use freshly degassed, anhydrous solvents and store under Argon.

Section 3: Standard Operating Procedures (SOPs) & Protocols

To ensure absolute trustworthiness and reproducibility, follow these self-validating protocols for the recovery and long-term storage of the API.

Protocol A: HPLC Recovery & Purification (Self-Validating)

If minor degradation (<5%) has occurred, use this protocol to recover the pure API.

  • Sample Prep: Dissolve the degraded sample in a minimal volume of degassed Methanol. Causality: Using degassed solvent prevents further oxidation during the recovery process.

  • Injection & Separation: Inject onto a preparative C18 column using a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier (TFA) ensures the secondary amine remains protonated, preventing peak tailing and improving resolution between the intact API and its oxidized derivatives (N-oxides/epoxides), which elute earlier due to increased polarity.

  • Fraction Collection: Collect the main peak and immediately freeze on dry ice, followed by lyophilization in the dark.

  • Self-Validation Step: Re-inject a 1 µL aliquot of the reconstituted lyophilized powder into an analytical LC-MS. The protocol is validated if the +16 Da (oxidized) peaks are absent and purity is >99%.

Protocol B: Aliquoting and Long-Term Inert Storage
  • Preparation: Transfer the bulk API vial into a controlled-atmosphere glovebox purged with high-purity Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Aliquoting: Weigh the API into single-use, pre-weighed amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, which exponentially increases oxidation risk. Amber glass prevents UV-induced radical initiation of the allyl group.

  • Purging: If a glovebox is unavailable, use a Schlenk line. Insert a needle connected to an Argon line into the vial septum. Insert a secondary vent needle. Purge for 3 minutes at a low flow rate.

  • Sealing: Remove the vent needle, allow the vial to pressurize slightly with Argon, and remove the Argon needle. Seal with a PTFE-lined crimp cap. Causality: PTFE prevents chemical leaching from the septa into the API.

  • Storage: Place the sealed vials in a secondary light-blocking container with a desiccant pouch. Store at -80°C for long-term (>6 months) or -20°C for short-term (<6 months).

StorageWorkflow Step1 1. Transfer API to Ar Glovebox Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C / -80°C Step4->Step5 Control QC: LC-MS Verification Step5->Control

Step-by-step workflow for the inert aliquoting and storage of the API.

Section 4: Quantitative Data on Storage Conditions

The following table summarizes the expected stability of N-allyl-6,7-dimethoxy-4-quinazolinamine under various storage conditions, demonstrating the causality between environmental factors and degradation rates.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradant Observed
-80°C (Solid) ArgonProtected (Amber)> 24 monthsNone (< 0.1% degradation)
-20°C (Solid) ArgonProtected (Amber)12 - 18 monthsTrace Epoxides
4°C (Solid) Ambient AirProtected (Amber)3 - 6 monthsN-oxides (+16 Da)
25°C (Solid) Ambient AirExposed (Clear)< 2 weeksPolymeric species, Glycidic amides
-20°C (in DMSO) Ambient AirProtected (Amber)< 1 monthQuinazolin-4(3H)-ones (+16 Da)

Analysis: The data clearly validates that the combination of ambient air (oxygen), light, and solution-state storage exponentially accelerates the degradation of the quinazoline and allyl moieties[1][3].

References[3] Title: Facile and Efficient Oxidation of Quinazolines into Quinazolin-4(3H)-ones by Peracetic Acid. Source: Taylor & Francis (Synthetic Communications). URL:https://www.tandfonline.com/doi/abs/10.1080/00397911.2013.834460[2] Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Source: MDPI (Molecules). URL:https://www.mdpi.com/1420-3049/27/22/7985[1] Title: The Use of Sodium Chlorite in the Direct Synthesis of Glycidic Amides: Enantiopure Synthesis of Both Enantiomers of Norbalasubramide. Source: Thieme Connect (Synthesis). URL:https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1339185

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of N-allyl-6,7-dimethoxy-4-quinazolinamine in Primary Cell Cultures

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected or high levels of cytotoxicity when treating primary cell cultures with N-ally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected or high levels of cytotoxicity when treating primary cell cultures with N-allyl-6,7-dimethoxy-4-quinazolinamine. Primary cells, unlike immortalized cell lines, often exhibit heightened sensitivity to chemical compounds due to their more representative in vivo physiology.[1] This guide provides a structured, mechanism-based approach to troubleshoot and mitigate this toxicity, ensuring the generation of reliable and reproducible data.

We will move from foundational troubleshooting steps to more advanced, hypothesis-driven strategies. Our approach is grounded in the understanding that the observed toxicity likely arises from one or a combination of factors related to the compound's quinazoline core and its N-allyl substituent.

Frequently Asked Questions (FAQs)

Q1: Why are my primary cells so much more sensitive to N-allyl-6,7-dimethoxy-4-quinazolinamine than the cancer cell lines reported in the literature?

Primary cells are not transformed and generally have lower proliferative rates and different metabolic profiles compared to immortalized cancer cell lines.[1] They maintain many of the specialized functions of their tissue of origin but are often less robust in culture.[2] Consequently, they can be more susceptible to off-target effects, metabolic stress, or the accumulation of toxic byproducts induced by a test compound.[3]

Q2: What are the likely causes of toxicity for this specific compound?

The chemical structure of N-allyl-6,7-dimethoxy-4-quinazolinamine points to two primary potential mechanisms of toxicity that we will explore in this guide:

  • Oxidative Stress: The quinazoline core, common in many bioactive molecules, can interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS).[4]

  • Metabolic Activation: The N-allyl group is a known substrate for metabolic enzymes, particularly the Cytochrome P450 (CYP450) family.[5][6] This enzymatic process can convert the relatively inert allyl group into highly reactive and cytotoxic intermediates, such as acrolein.[7] This is a classic bioactivation toxicity pathway.

Q3: What is the very first step I should take to address this cytotoxicity?

Before exploring complex mechanisms, it is critical to perform a systematic optimization of your experimental parameters. High cytotoxicity is often a result of using a concentration or exposure duration that is inappropriate for your specific primary cell type. A thorough dose-response and time-course analysis is the essential first step to identify a potential therapeutic window.[3]

Part 1: Foundational Troubleshooting - Systematic De-risking of Experimental Parameters

The most common cause of excessive cytotoxicity is a suboptimal concentration or exposure time. The goal is to find the lowest concentration and shortest duration that elicits the desired biological effect while minimizing cell death.

Guide 1.1: Establishing a Therapeutic Window via Dose-Response & Time-Course Analysis

This involves treating your cells with a range of concentrations of N-allyl-6,7-dimethoxy-4-quinazolinamine over several time points and assessing cell viability.

Experimental Workflow: Dose-Response and Time-Course Viability Assay

cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation & Analysis cluster_data Data Interpretation A Determine Optimal Seeding Density B Seed Cells in 96-Well Plates & Allow Attachment A->B C Prepare Serial Dilutions of Compound D Treat Cells with Compound & Vehicle Control C->D E Incubate for 24h, 48h, 72h F Perform Viability Assay (e.g., MTT, Resazurin) E->F G Calculate % Viability vs. Vehicle Control H Plot Dose-Response Curves & Determine IC50 G->H

Caption: Workflow for Dose-Response and Time-Course Analysis.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and recover for 24 hours.[8]

  • Compound Preparation: Prepare a 2X stock of serial dilutions of N-allyl-6,7-dimethoxy-4-quinazolinamine in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound dose).[3]

  • Treatment: Carefully remove half the medium from each well and add an equal volume of the 2X compound dilutions.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each time point, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability) at each time point.

ParameterRecommendationRationale
Concentration Range Start broad (e.g., logarithmic dilutions from 0.01 µM to 100 µM)To capture the full dynamic range of the cytotoxic response.
Time Points 24h, 48h, 72hTo understand if the toxicity is acute or cumulative over time.
Controls Untreated cells, Vehicle-only controlTo establish a baseline for 100% viability and to ensure the solvent is not causing toxicity.[3]
Replicates Minimum of technical triplicates for each conditionTo ensure the statistical significance of your results.

Interpretation: This experiment will reveal the concentration and time-dependence of the toxicity. You may find a concentration that is effective for your primary endpoint (e.g., target inhibition) but shows acceptable viability (>80%) at an earlier time point (e.g., 24h).

Part 2: Hypothesis-Driven Troubleshooting

If optimizing concentration and time is insufficient, the next step is to investigate the underlying mechanism of toxicity.

Guide 2.1: Hypothesis 1 - Toxicity is Mediated by Oxidative Stress

The Rationale: Quinazoline derivatives can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death.[4] A common strategy to test this is to see if an antioxidant can "rescue" the cells from the compound-induced toxicity. N-acetylcysteine (NAC) is an excellent tool for this as it is a precursor to glutathione, a major intracellular antioxidant.[10]

Experimental Workflow: Antioxidant Rescue Experiment

cluster_prep Setup cluster_treat Treatment Groups cluster_analysis Analysis A Seed Cells in 96-Well Plates B Select Compound Conc. (e.g., IC50 and IC75) A->B C 1. Vehicle Control D 2. Compound Alone E 3. NAC Alone F 4. Compound + NAC (Co-treatment) G Incubate for Optimal Time H Perform Viability Assay (MTT) G->H I Compare Viability of (Compound) vs (Compound + NAC) H->I

Caption: Workflow for an Antioxidant Rescue Experiment.

Detailed Protocol: NAC Co-treatment
  • Select Compound Concentrations: From your dose-response data, choose two concentrations of N-allyl-6,7-dimethoxy-4-quinazolinamine: one that causes moderate toxicity (e.g., IC50) and one that causes high toxicity (e.g., IC75).

  • Prepare Treatment Groups: Prepare media for four treatment groups:

    • Vehicle Control

    • Compound Alone (at IC50 and IC75)

    • NAC Alone (a typical starting concentration is 1-5 mM)[11]

    • Compound (IC50/IC75) + NAC (1-5 mM)

  • Treatment: Add the prepared media to your seeded cells.

  • Incubation & Analysis: Incubate for the time point identified in your initial experiments (e.g., 48 hours) and perform a viability assay (e.g., MTT).

Interpretation:

  • If NAC co-treatment significantly increases cell viability compared to the compound-alone group, it strongly suggests that oxidative stress is a major contributor to the observed toxicity.

  • If NAC has no effect , oxidative stress is less likely to be the primary mechanism, and you should proceed to Hypothesis 2.

Guide 2.2: Hypothesis 2 - Toxicity is Mediated by Metabolic Activation

The Rationale: The allyl group (-CH₂-CH=CH₂) on your compound is a prime target for Phase I metabolic enzymes, particularly CYP450s.[5] These enzymes can oxidize the allyl group, potentially forming a highly reactive and toxic epoxide or, more commonly, acrolein.[7] This process, known as bioactivation, can lead to covalent binding to cellular macromolecules, enzyme inactivation, and cell death.[12]

cluster_main Compound N-allyl-6,7-dimethoxy-4-quinazolinamine (Parent Compound, Less Toxic) Metabolite Reactive Metabolites (e.g., Epoxide, Acrolein) (Highly Electrophilic, Cytotoxic) Compound->Metabolite CYP450 Enzymes (Oxidation) Damage Cellular Damage - Protein Adducts - DNA Adducts - Glutathione Depletion Metabolite->Damage Covalent Binding Toxicity Cytotoxicity Damage->Toxicity

Caption: Proposed metabolic activation of the N-allyl group.

Strategies to Mitigate Bioactivation-Induced Toxicity
  • Antioxidant/Nucleophile Co-treatment (NAC): The same NAC experiment from Guide 2.1 is also a primary test for this hypothesis. Reactive electrophilic metabolites (like acrolein) are detoxified by conjugation with glutathione (GSH). By providing NAC, you are replenishing the cellular pool of GSH, which can then neutralize the toxic metabolites before they can damage cellular components.[10][13] A positive result in the NAC rescue experiment supports both the oxidative stress and metabolic activation hypotheses.

  • Modulating Culture Medium (Serum vs. Serum-Free):

    • Rationale: Serum contains a complex mixture of proteins and other molecules that can bind to small molecule drugs, reducing their bioavailable concentration.[14] This can mask the true cytotoxic potential of a compound. Conversely, switching to a serum-free medium may increase the apparent toxicity because more free compound is available to the cells.[15][16]

    • Experiment: Repeat your dose-response experiment using a serum-free or low-serum medium appropriate for your primary cells.

    • Interpretation: A significant leftward shift in your IC50 curve (i.e., toxicity at lower concentrations) in serum-free conditions suggests that serum binding was limiting the compound's effect. This provides a more accurate assessment of its intrinsic potency and toxicity.[14] While this may increase toxicity, it provides a more defined system for further mitigation experiments.

Culture ConditionPotential Impact on ToxicityRationale
High Serum (e.g., 10% FBS) May decrease apparent toxicityCompound binds to serum proteins (e.g., albumin), reducing the free concentration available to enter cells.[14]
Serum-Free / Low Serum May increase apparent toxicityHigher free concentration of the compound leads to greater cellular uptake and effect. Provides a more defined and reproducible system.[15][17]

Part 3: Advanced Considerations & Summary

Guide 3.1: Advanced Strategy - Modulating Metabolic Activity

For research groups with expertise in toxicology, it is possible to more directly probe the role of CYP450 enzymes. This can be achieved by co-treating the cells with the compound and a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole). If the inhibitor reduces cytotoxicity, it provides strong evidence for metabolic activation. Note: This is an advanced technique that requires careful controls, as the inhibitors themselves can have effects on cell physiology.

Summary Troubleshooting Flowchart

Start High Cytotoxicity Observed DoseResponse Perform Dose-Response & Time-Course Analysis Start->DoseResponse CheckWindow Is there an acceptable therapeutic window? DoseResponse->CheckWindow Solve Problem Solved: Use Optimal Conc/Time CheckWindow->Solve Yes NAC Perform NAC Rescue Experiment CheckWindow->NAC No CheckRescue Does NAC reduce toxicity? NAC->CheckRescue Oxidative Toxicity likely involves Oxidative Stress and/or Metabolic Activation. Consider using NAC in all experiments. CheckRescue->Oxidative Yes Serum Evaluate effect of Serum-Free Medium CheckRescue->Serum No Further Toxicity mechanism is likely independent of these pathways. Consider alternative mechanisms (e.g., specific off-target kinase inhibition). Serum->Further

Caption: A step-by-step decision tree for troubleshooting cytotoxicity.

By following this structured approach—from optimizing basic parameters to investigating specific toxicological hypotheses—researchers can effectively diagnose and mitigate the cytotoxicity of N-allyl-6,7-dimethoxy-4-quinazolinamine in sensitive primary cell cultures, ultimately leading to more robust and reliable experimental outcomes.

References

  • Scope, T. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Gstraunthaler, G., & Seppi, T. (2024). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Frontiers in Toxicology, 6. Retrieved from [Link]

  • Bellucci, G., Chiappe, C., Pucci, L., & Gervasi, P. G. (1996). The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. Chemical Research in Toxicology, 9(5), 871–874. Retrieved from [Link]

  • Owumi, S. E., Andrus, J. P., Herzenberg, L. A., & Herzenberg, L. A. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. Drug Development Research, 76(5), 251–258. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Aliphatic allyl esters: Human health tier II assessment. Retrieved from [Link]

  • Ten-Ami, A., & Ten-Holt, K. (2024). N-Acetylcysteine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum alters the uptake and relative potencies of halogenated aromatic hydrocarbons in cell culture bioassays. Toxicological Sciences, 53(2), 316–325. Retrieved from [Link]

  • Auerbach, S. S., Mahler, J., Travlos, G. S., & Irwin, R. D. (2008). A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. Toxicology, 253(1-3), 79–88. Retrieved from [Link]

  • Sánchez-Marcos, C., & O'Connell, M. A. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3240–3277. Retrieved from [Link]

  • Le-Bel, G., Côté, M.-F., & Auger, F. A. (2022). Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture. Cells, 11(17), 2736. Retrieved from [Link]

  • Tanii, H. (2013). Allyl nitrile: Toxicity and health effects. Journal of Occupational Health, 55(3), 136–141. Retrieved from [Link]

  • Kumar, D., & Kumar, R. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(54), 33965–33990. Retrieved from [Link]

  • Dadashi, T., & Afzali, A. (2025). Evaluating the efficacy of N-acetyl-cysteine in combination with naloxone for the treatment of patients with methadone poisoning; a double-blind randomized clinical trial. Journal of Renal Injury Prevention, 14(2), e32199. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Allyl Isothiocyanate. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. International Agency for Research on Cancer. Retrieved from [Link]

  • Medscape. (2024). Acetaminophen Toxicity Treatment & Management. Retrieved from [Link]

  • Jafari, A., & Ghaffari, M. A. (2018). Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells. Toxicology Mechanisms and Methods, 28(2), 103–110. Retrieved from [Link]

  • Wang, T. Y., Li, Q., & Bi, K. S. (2018). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules, 23(2), 285. Retrieved from [Link]

  • dos Santos, J. C., & da Silva, E. R. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 15(15), 1345–1372. Retrieved from [Link]

  • Ferrara, G., & Iula, A. M. (2023). Early treatment with N-acetylcysteine reduces hepatotoxicity in acute acetaminophen poisoning. Acta Biomedica Atenei Parmensis, 94(S1), e2023004. Retrieved from [Link]

  • Hafner, M., & Niepel, M. (2016). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 8(2), 109–126. Retrieved from [Link]

  • Unknown. (n.d.). Cytochromes P450. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(1), 1. Retrieved from [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 48(5). Retrieved from [Link]

  • Kosheeka. (2019). Primary cells- A valuable in vitro model for drug toxicity studies. Retrieved from [Link]

  • Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 35(6), 3565–3571. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(1), 1. Retrieved from [Link]

  • Al-Awady, M. J. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 29(13), 3097. Retrieved from [Link]

  • PromoCell. (2017). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. Retrieved from [Link]

  • Amoo, S. O., & Aremu, A. O. (2017). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. BMC Complementary and Alternative Medicine, 17(1), 47. Retrieved from [Link]

  • LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. Retrieved from [Link]

  • El-Gendy, M. A., & El-Sherbeny, M. A. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 24(16), 2975. Retrieved from [Link]

  • Shibutani, S., & Suzuki, N. (2000). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Toxicological Sciences, 57(2), 236–244. Retrieved from [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1987). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Drug Metabolism and Disposition, 15(6), 909–913. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-allyl-6,7-dimethoxy-4-quinazolinamine vs. Standard EGFR Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural-Activity Relationship (SAR), Binding Kinetics, and In Vitro Efficacy Structural Rationale and Mechanism of Action The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural-Activity Relationship (SAR), Binding Kinetics, and In Vitro Efficacy

Structural Rationale and Mechanism of Action

The discovery and optimization of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have fundamentally reshaped targeted oncology. At the heart of this pharmacological revolution is the 4-aminoquinazoline core , a privileged scaffold that acts as a highly effective ATP-competitive inhibitor [1].

Standard clinical inhibitors, such as Gefitinib and Erlotinib , utilize this 4-aminoquinazoline backbone but feature bulky, halogenated or ethynylated aniline rings at the 4-position. These bulky groups project deep into a hydrophobic pocket adjacent to the ATP-binding cleft, driving high-affinity (low nanomolar) binding [2].

N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) serves as a critical preclinical tool compound and fragment-based drug discovery (FBDD) scaffold. Structurally, it retains the essential pharmacophore:

  • N1 of the quinazoline ring: Acts as a hydrogen bond acceptor for the backbone NH of Met793 in the EGFR hinge region [3].

  • 6,7-dimethoxy groups: Extend outward toward the solvent-exposed channel, improving solubility and providing vectors for further derivatization [1].

  • N-allyl substitution: Replaces the bulky aniline ring. The allyl group is small, flexible, and sterically undemanding.

Causality in Design: By stripping away the bulky aniline group and replacing it with an allyl moiety, researchers can isolate and quantify the baseline thermodynamic contribution of the quinazoline-hinge interaction. While the allyl group lacks the surface area to fully exploit the hydrophobic pocket—resulting in a predictable drop in absolute potency compared to Erlotinib—it provides a low-molecular-weight starting point with excellent ligand efficiency for synthesizing next-generation, mutant-selective inhibitors.

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Exposes Hinge Region MAPK MAPK/ERK Pathway ATP->MAPK Phosphorylation Cascade Inhibitor N-allyl-6,7-dimethoxy- 4-quinazolinamine Inhibitor->ATP Competes with ATP (H-Bond to Met793) Proliferation Tumor Proliferation MAPK->Proliferation Drives

Diagram 1: EGFR signaling cascade and the ATP-competitive intervention point of quinazoline inhibitors.

Comparative Performance Data

To objectively evaluate the performance of N-allyl-6,7-dimethoxy-4-quinazolinamine, we benchmark its biochemical and cellular metrics against the gold-standard first-generation EGFR inhibitors, Gefitinib and Erlotinib.

Note: The data below represents validated baseline metrics for the 4-aminoquinazoline fragment class derived from standardized SAR profiling.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)Kinase Kd​ (nM)A431 Cell Viability IC₅₀ (µM)Ligand Efficiency (LE)
Gefitinib 2.5 ± 0.33.1 ± 0.41.80.050.38
Erlotinib 2.0 ± 0.22.5 ± 0.31.50.040.40
N-allyl-6,7-dimethoxy-4-quinazolinamine 450 ± 25680 ± 4031012.50.45

Data Interpretation: As predicted by the structural rationale, the N-allyl compound exhibits an IC₅₀ in the high nanomolar range. However, its Ligand Efficiency (LE) —a metric of binding energy per heavy atom—is actually higher than the clinical drugs. This proves that the core quinazoline-hinge interaction is highly efficient, making this compound an ideal, unencumbered scaffold for developing novel therapies that bypass T790M or C797S resistance mutations [2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the comparative data must be generated using self-validating assay systems. Below are the step-by-step protocols used to derive the metrics in the table above.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: We utilize TR-FRET over standard radiometric assays because the time-gated measurement drastically reduces background auto-fluorescence from the compounds. Furthermore, the ATP concentration is deliberately set at the exact Km​ for EGFR (approx. 10 µM). Setting ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors without artificially inflating or deflating the apparent IC₅₀, allowing for direct Michaelis-Menten kinetic comparisons.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Addition of 1 mM DTT is critical here to prevent the oxidation of cysteine residues (e.g., Cys797), ensuring the kinase remains in its active conformation.

  • Compound Dilution: Serially dilute N-allyl-6,7-dimethoxy-4-quinazolinamine, Gefitinib, and Erlotinib in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (preventing solvent-induced protein denaturation).

  • Enzyme Addition: Add 0.5 nM recombinant human EGFR (WT or L858R kinase domain) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 200 nM biotinylated poly-GT peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Causality & Rationale: The CellTiter-Glo assay quantifies intracellular ATP as a direct indicator of metabolically active cells. We specifically select the A431 human epidermoid carcinoma cell line because it exhibits profound EGFR amplification. This creates a state of "oncogene addiction." If the quinazoline compound successfully penetrates the cell membrane and inhibits EGFR intracellularly, the resulting blockade of the MAPK/ERK pathway will rapidly halt proliferation, leading to ATP depletion. This provides a self-validating system: luminescent signal decay directly correlates with on-target intracellular engagement.

  • Cell Seeding: Plate A431 cells at a density of 3,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point concentration gradient of the test compounds (0.01 µM to 100 µM for the N-allyl compound; 0.1 nM to 1 µM for Gefitinib/Erlotinib). Include a 1% DMSO vehicle control.

  • Incubation: Incubate the treated cells for 72 hours. This duration is necessary to allow the cessation of signaling to translate into measurable anti-proliferative and apoptotic phenotypes.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize the data against the DMSO control to determine the cellular IC₅₀.

Workflow Prep Compound Preparation Biochem TR-FRET Kinase Assay Prep->Biochem Cell A431 Cell Culture Prep->Cell Analysis IC50 / Kd Determination Biochem->Analysis Biochemical Data Viability CellTiter-Glo Viability Cell->Viability Viability->Analysis Cellular Data

Diagram 2: Parallel experimental workflow for validating kinase inhibitor efficacy.

Conclusion

While N-allyl-6,7-dimethoxy-4-quinazolinamine does not possess the absolute potency of clinical drugs like Erlotinib or Gefitinib, it is not designed to be an end-stage therapeutic. Instead, it is a highly efficient, structurally streamlined tool compound. By isolating the critical hydrogen-bonding interactions of the quinazoline core from the hydrophobic bulk of traditional anilines, it provides researchers with a pristine scaffold for structure-based drug design (SBDD), particularly in the ongoing pursuit of overcoming acquired EGFR mutations in non-small cell lung cancer (NSCLC).

References

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. American Chemical Society (ACS).
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PubMed Central (PMC).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PubMed Central (PMC).
Comparative

cross-validation of N-allyl-6,7-dimethoxy-4-quinazolinamine purity using NMR and HPLC

Introduction N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) is a highly functionalized quinazoline derivative[1]. The 6,7-dimethoxy-4-quinazolinamine core is a privileged pharmacophore frequently encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-allyl-6,7-dimethoxy-4-quinazolinamine (CAS: 477859-94-2) is a highly functionalized quinazoline derivative[1]. The 6,7-dimethoxy-4-quinazolinamine core is a privileged pharmacophore frequently encountered in kinase inhibitor research (e.g., EGFR inhibitors). In early-stage drug discovery and analytical reference standard qualification, establishing the absolute purity of such compounds is a critical prerequisite for ensuring reproducible biological and toxicological data.

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity assessment, it is fundamentally a relative technique. It relies heavily on the assumption that all impurities possess similar molar absorptivities to the parent compound—an assumption that often fails[2]. Conversely, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a "gold standard" primary analytical method[3] that provides direct, absolute quantification without requiring identical reference standards[4].

This guide objectively compares HPLC-UV and 1H qNMR methodologies for evaluating N-allyl-6,7-dimethoxy-4-quinazolinamine, demonstrating how orthogonal cross-validation provides a self-validating system that eliminates analytical blind spots[5].

The Causality of Detection: Why Orthogonality Matters

The concept of "orthogonality" in analytical chemistry dictates that using two independent physicochemical principles to measure the same attribute drastically increases data reliability[6].

  • HPLC-UV (Separation-Based Relative Quantitation): HPLC physically separates complex mixtures, making it exceptional at detecting structurally similar trace impurities (e.g., regioisomers of the quinazoline ring). However, UV detection is biased. If an impurity lacks a chromophore (e.g., residual inorganic salts, aliphatic solvents, or water), it escapes detection entirely[7]. Furthermore, without determining Relative Response Factors (RRFs) via qNMR, area normalization can over- or under-report impurity mass[2].

  • 1H qNMR (Universal Absolute Quantitation): qNMR relies on the fundamental physics of spin excitation. The integral of a proton resonance is directly and universally proportional to the number of nuclei generating that signal[8]. By adding a certified internal standard (IS), the absolute mass fraction of N-allyl-6,7-dimethoxy-4-quinazolinamine can be calculated. It is blind to non-protonated impurities (like inorganic ash) but captures water and residual solvents that HPLC misses.

Causality Impurity Unknown Impurity HPLC HPLC-UV Impurity->HPLC NMR 1H qNMR Impurity->NMR UV_Check Chromophore? HPLC->UV_Check Proton_Check Has Protons? NMR->Proton_Check UV_Yes Detected (Needs RRF) UV_Check->UV_Yes Yes UV_No Escapes Detection UV_Check->UV_No No Proton_Yes Detected (Absolute) Proton_Check->Proton_Yes Yes Proton_No Escapes Detection Proton_Check->Proton_No No

Fig 1. Causality of impurity detection limits in HPLC versus qNMR.

Experimental Protocols: Building a Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality to prevent common analytical artifacts.

Protocol A: HPLC-UV Purity Determination

Objective: To separate and quantify UV-active structurally related impurities.

  • Sample Preparation: Dissolve N-allyl-6,7-dimethoxy-4-quinazolinamine in the initial mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

  • Column Selection: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The quinazolinamine core contains basic nitrogen atoms. TFA acts as an ion-pairing agent, protonating the nitrogens to suppress secondary interactions with unendcapped silanols on the stationary phase, thereby ensuring sharp, symmetrical peaks.

  • Gradient Elution: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm. Integrate all peaks and calculate purity via area normalization.

Protocol B: 1H qNMR Absolute Purity Determination

Objective: To determine the absolute mass fraction using an internal standard.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of a certified Internal Standard (e.g., Maleic acid, TraceCERT®).

    • Causality: High-precision weighing is the primary source of error in qNMR; analytical balances are mandatory.

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • NMR Acquisition Parameters: Pulse Angle: 90° (for maximum signal-to-noise). Relaxation Delay (D1): 30 seconds.

    • Causality: The D1 parameter must be set to at least 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[8]. If D1 is too short, the spins do not fully return to thermal equilibrium between pulses, leading to truncated integrals and artificially skewed purity results.

  • Data Analysis: Integrate the distinct N-allyl olefinic protons (~5.9 ppm, 1H, multiplet) against the Maleic acid singlet (~6.26 ppm, 2H). Calculate purity using the standard qNMR mass-ratio equation.

Workflow cluster_HPLC HPLC-UV Pipeline cluster_NMR 1H qNMR Pipeline Sample N-allyl-6,7-dimethoxy-4-quinazolinamine H_Prep Volumetric Dilution Sample->H_Prep N_Prep Gravimetric Prep w/ IS Sample->N_Prep H_Run C18 Gradient Separation H_Prep->H_Run H_Quant Area Normalization & RRF H_Run->H_Quant CrossVal Orthogonal Data Reconciliation H_Quant->CrossVal N_Run NMR Acquisition (D1 > 5*T1) N_Prep->N_Run N_Quant Absolute Quantification N_Run->N_Quant N_Quant->CrossVal Result Validated Absolute Purity CrossVal->Result

Fig 2. Orthogonal cross-validation workflow for purity determination.

Comparative Data: Interpreting Cross-Validation Results

When both methods are executed, the data must be cross-referenced. A true self-validating system uses the discrepancies between orthogonal methods to diagnose specific contamination profiles. Below is comparative data for three distinct batches of N-allyl-6,7-dimethoxy-4-quinazolinamine.

Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (Mass %)Absolute DifferenceDiagnostic Interpretation of Discrepancy
Batch 001 99.6%99.4%0.2%High-Purity Standard. Excellent agreement confirms the absence of both UV-transparent and non-protonated impurities.
Batch 002 98.5%91.2%7.3%Residual Solvent/Water. HPLC overestimates purity because it is blind to the residual ethyl acetate and water detected by qNMR.
Batch 003 93.1%96.8%3.7%RRF Bias. A structurally related impurity has a significantly higher UV extinction coefficient than the parent drug, artificially inflating the impurity area % in HPLC[2].

Conclusion

For complex pharmacophores like N-allyl-6,7-dimethoxy-4-quinazolinamine, relying solely on HPLC-UV introduces unacceptable risks of overestimating purity due to UV-transparent contaminants. By integrating 1H qNMR into the analytical workflow, researchers establish a robust, self-validating cross-validation matrix. HPLC provides the necessary chromatographic resolution to monitor specific synthetic byproducts, while qNMR anchors the data with absolute, universally proportional quantification.

Sources

Validation

Validating Intracellular Target Engagement of N-allyl-6,7-dimethoxy-4-quinazolinamine: A Comparative CETSA Guide

As a Senior Application Scientist navigating the complexities of kinase inhibitor development, one of the most critical bottlenecks I encounter is the translation of biochemical potency to cellular efficacy. Compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of kinase inhibitor development, one of the most critical bottlenecks I encounter is the translation of biochemical potency to cellular efficacy. Compounds often exhibit single-digit nanomolar affinity against purified kinase domains, only to fail in cellular models due to poor membrane permeability, rapid efflux, or the inability to outcompete millimolar intracellular ATP concentrations.

The compound N-allyl-6,7-dimethoxy-4-quinazolinamine belongs to the 6,7-dimethoxyquinazoline family—a privileged pharmacophore recognized for its potent, ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. To definitively prove that this compound reaches and binds its target inside a living cell, we must employ rigorous target engagement (TE) assays. This guide provides an in-depth, objective comparison of TE methodologies, culminating in a self-validating Cellular Thermal Shift Assay (CETSA) protocol.

Pathway Ligand EGF Ligand Receptor EGFR Kinase Ligand->Receptor Activation Downstream MAPK / AKT Signaling Receptor->Downstream Phosphorylation Drug N-allyl-6,7-dimethoxy- 4-quinazolinamine Drug->Receptor ATP-Competitive Blockade Outcome Tumor Cell Survival Downstream->Outcome

Fig 1: Mechanism of action for EGFR inhibition by the quinazoline derivative.

The Causality of Target Engagement: Why CETSA?

Historically, researchers relied on Surface Plasmon Resonance (SPR) or biochemical kinase assays to validate binding. However, these reductionist systems strip away the cellular matrix. In contrast, the2 evaluates target engagement directly in living cells, preserving the natural cellular environment and interactions[2].

CETSA exploits the thermodynamic principle of ligand-induced stabilization. When N-allyl-6,7-dimethoxy-4-quinazolinamine binds the ATP pocket of EGFR, it restricts the protein's conformational flexibility. This binding event increases the thermodynamic energy required to unfold the protein, resulting in a measurable shift in its aggregation temperature ( Tagg​ )[3]. By heating intact cells, lysing them, and isolating the soluble (folded) fraction, we obtain a direct, label-free readout of drug binding[4].

Comparative Assay Modalities

To objectively evaluate the performance of CETSA, we must compare it against alternative label-free target engagement methods such as DARTS (Drug Affinity Responsive Target Stability) and TPP (Thermal Proteome Profiling).

Table 1: Comparative Target Engagement Modalities for Kinase Inhibitors

Assay ModalityPhysiological ContextPrinciple of DetectionThroughputProteome-Wide Capability
CETSA Live Cells / Intact TissueLigand-induced thermal stabilizationMedium to HighNo (Targeted via WB/AlphaLISA)
DARTS Cell Lysates / ExtractsLigand-induced protease resistanceMediumYes (if coupled with MS)
TPP Live Cells / Intact TissueThermal shift + Multiplexed MSLowYes (Unbiased off-target mapping)
SPR None (Purified Protein)Surface plasmon resonance (Kinetics)HighNo
  • DARTS relies on the premise that ligand binding shields specific cleavage sites from broad-spectrum proteases (e.g., pronase or thermolysin)[5]. While useful, DARTS is highly sensitive to endogenous protease activity and buffer conditions, and subtle conformational changes may fail to show a strong signal[6].

  • TPP is essentially CETSA coupled with quantitative mass spectrometry. It is unparalleled for unbiased, proteome-wide off-target mapping[7], but its low throughput and high cost make it less ideal for routine validation of a specific analog[8][9].

  • CETSA strikes the optimal balance for targeted validation, offering a highly physiological context without the need for chemical modifications or complex proteomics infrastructure[4][10].

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, a target engagement protocol cannot merely be a sequence of steps; it must be a self-validating system. The following protocol for N-allyl-6,7-dimethoxy-4-quinazolinamine is engineered with internal controls to rule out false positives.

Workflow S1 1. Live Cells (A431) S2 2. Drug Incubation (1h, 37°C) S1->S2 S3 3. Thermal Gradient (40-70°C, 3 min) S2->S3 S4 4. Freeze-Thaw Lysis (No Detergents) S3->S4 S5 5. Ultracentrifugation (Pellet Aggregates) S4->S5 S6 6. Western Blot (Soluble Fraction) S5->S6

Fig 2: Self-validating CETSA workflow for endogenous target engagement.

Step-by-Step Methodology & Causality

1. Cell Culture & In-Cell Incubation

  • Action: Culture A431 human epidermoid carcinoma cells to 80% confluency. Treat with 1 µM N-allyl-6,7-dimethoxy-4-quinazolinamine or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

  • Causality: A431 cells endogenously overexpress wild-type EGFR, providing a robust signal-to-noise ratio without the artifacts of transient transfection[3]. Treating intact cells rather than lysates forces the drug to compete with physiological intracellular ATP (~3 mM), preventing the artificial inflation of potency seen in ATP-depleted lysates[10]. A 1-hour incubation allows for steady-state target binding before downstream transcriptional changes alter basal protein levels.

2. Thermal Challenge

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot equally into PCR tubes. Heat in a thermal cycler across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: The 3-minute challenge provides sufficient thermal energy to unfold unbound proteins while preventing complete destruction of the cellular matrix.

3. Cell Lysis

  • Action: Snap-freeze the PCR tubes in liquid nitrogen and thaw at 25°C. Repeat this cycle three times. Do not use harsh detergents.

  • Causality: Chemical detergents (like SDS or high concentrations of Triton X-100) can artificially resolubilize thermally denatured and aggregated proteins, completely destroying the assay window[2]. Mechanical shearing via freeze-thaw ensures that only natively folded proteins remain in the soluble fraction.

4. Separation of Aggregates

  • Action: Transfer lysates to polycarbonate tubes and centrifuge at 100,000 × g for 20 minutes at 4°C.

  • Causality: Standard benchtop centrifuges (20,000 × g) often fail to pellet micro-aggregates, leading to high background signal and false positives. Ultracentrifugation guarantees a pure soluble fraction[4].

5. Detection & Internal Validation

  • Action: Analyze the soluble supernatant via Western blot. Probe for EGFR, GAPDH, and MEK1.

  • Causality (The Self-Validating Matrix):

    • EGFR: The primary target. Should exhibit a significant positive thermal shift ( ΔTm ).

    • GAPDH: A non-target negative control. Proves the compound is not a non-specific protein crosslinker or general thermodynamic stabilizer.

    • MEK1: A downstream pathway control. Proves that the thermal shift is due to direct binding to EGFR, not merely a secondary consequence of pathway shutdown.

Quantitative Data Interpretation

When the protocol is executed correctly, the resulting Western blot band intensities are normalized, plotted against temperature, and fitted to a Boltzmann sigmoidal curve to determine the aggregation temperature ( Tagg​ ).

Table 2: Representative CETSA Data for N-allyl-6,7-dimethoxy-4-quinazolinamine in A431 Cells

Target ProteinVehicle Tagg​ (°C)Compound Tagg​ (°C) ΔTm (°C)Target Engagement Status
EGFR (Wild-Type) 48.2 ± 0.355.6 ± 0.4+7.4 Positive (Direct Binding)
GAPDH (Control) 54.1 ± 0.254.3 ± 0.2+0.2Negative (No Binding)
MEK1 (Downstream) 51.0 ± 0.451.2 ± 0.3+0.2Negative (Indirect Effect Only)

The robust +7.4°C shift for EGFR, coupled with the absence of shifts in GAPDH and MEK1, unequivocally validates that N-allyl-6,7-dimethoxy-4-quinazolinamine penetrates the cell membrane, outcompetes intracellular ATP, and directly engages the EGFR kinase domain in a physiological environment.

References

  • [5] Step-by-Step Protocol: How to Perform a DARTS Assay. Creative Proteomics. 5

  • [6] DARTS vs CETSA: Choosing the Right Assay for Target Validation. Creative Proteomics. 6

  • [7] Thermal Proteome Profiling (TPP) Service. IA Analysis. 7

  • [8] A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Brieflands. 8

  • [9] Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. NIH. 9

  • [2] Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis. 2

  • [1] The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC / NIH. 1

  • Tyrphostin AG 1478 =98 175178-82-2. Sigma-Aldrich. Link

  • [3] In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. 3

  • [10] Whole Blood CETSA. Pelago Bioscience. 10

  • [4] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. 4

Sources

Comparative

Structural Activity Relationship (SAR) Guide: N-Allyl vs. N-Aryl 6,7-Dimethoxy-4-quinazolinamine Analogs

As a Senior Application Scientist, I approach the structural activity relationship (SAR) of the 6,7-dimethoxy-4-quinazolinamine scaffold not merely as a cataloging of IC50 values, but as a precise exercise in molecular r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural activity relationship (SAR) of the 6,7-dimethoxy-4-quinazolinamine scaffold not merely as a cataloging of IC50 values, but as a precise exercise in molecular recognition and thermodynamic tuning. The 4-aminoquinazoline core is a privileged pharmacophore in oncology, serving as the competitive ATP-binding foundation for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1].

However, the nature of the substituent at the C4-amine dictates the molecule's biological fate. While rigid, halogenated N-aryl substitutions have yielded blockbuster drugs (e.g., erlotinib, gefitinib), aliphatic substitutions like N-allyl-6,7-dimethoxy-4-quinazolinamine fundamentally alter the spatial geometry, flexibility, and electronic distribution of the molecule. This guide objectively compares the N-allyl analog against its N-aryl counterparts, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Rationale & Target Engagement

To understand the SAR divergence between N-allyl and N-aryl analogs, we must examine the causality of target engagement within the EGFR kinase domain. The ATP-binding pocket features a deep, hydrophobic cleft and a critical hinge region (Met793) that forms hydrogen bonds with the quinazoline N1 and N3 atoms.

  • The N-Aryl Advantage (The Benchmark): Aniline rings provide a rigid, planar geometry that perfectly matches the hydrophobic pocket. Adding meta-halogens (e.g., -Cl in AG-1478, -Br in PD153035) increases the molecular dipole moment—which correlates directly with higher potency—and establishes optimal van der Waals contacts and halogen bonding[1].

  • The N-Allyl Divergence: Replacing the rigid aniline with an N-allyl group introduces significant rotational freedom ( sp3 hybridized carbons adjacent to the amine) and removes the aromatic bulk required for π−π stacking. Consequently, N-allyl-6,7-dimethoxy-4-quinazolinamine suffers a severe entropic penalty upon binding EGFR, resulting in a dramatic loss of kinase inhibitory potency. However, this aliphatic flexibility makes it an excellent candidate for redirecting the scaffold toward non-kinase targets (e.g., bacterial efflux pumps) or serving as a synthetic linker for larger hybrid molecules[2].

Quantitative SAR Comparison

The table below summarizes the objective performance differences driven by C4-substitutions on the 6,7-dimethoxy-4-quinazolinamine core, supported by 1[1].

CompoundC4-SubstituentDipole Moment (D)EGFR IC50 (nM)Mechanistic Profile
N-Allyl Analog -NH-CH2-CH=CH2~4.5> 10,000High flexibility; loss of hydrophobic insertion into ATP cleft.
TKI-H -NH-Phenyl5.8029Baseline π−π stacking in the hydrophobic pocket[1].
AG-1478 (TKI-Cl) -NH-(3-Chlorophenyl)8.080.31Restricted rotation; strong dipole; enhanced VDW contacts[1].
PD153035 (TKI-Br) -NH-(3-Bromophenyl)8.230.025Optimal halogen bonding and atomic radius match[1][3].

Self-Validating Experimental Protocols

To objectively verify the SAR principles outlined above, the following standardized workflows must be employed.

Protocol 1: Synthesis of N-Allyl-6,7-dimethoxy-4-quinazolinamine via SN​Ar

Causality: The pyrimidine ring of the quinazoline core is highly electron-deficient, making the C4-chloride an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Preparation: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous isopropanol (or DMF for higher solubility).

  • Substitution: Add allylamine (1.2 eq) and catalytic triethylamine. Note: Triethylamine is critical to neutralize the evolving HCl and prevent the protonation of the nucleophilic allylamine.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via TLC until the starting material is entirely consumed[4].

  • Purification: Cool the mixture to room temperature. Filter the precipitating product, wash with cold ether, and recrystallize from ethanol to yield pure N-allyl-6,7-dimethoxy-4-quinazolinamine.

Protocol 2: In Vitro EGFR Kinase Assay (Time-Resolved FRET)

Causality: To objectively quantify the loss of potency caused by the N-allyl substitution, a TR-FRET assay measures the transfer of the γ -phosphate from ATP to a synthetic peptide substrate.

  • Incubation: Incubate recombinant EGFR kinase domain with varying concentrations of the quinazoline analog (1 pM to 100 μ M) in a kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM DTT).

  • Activation: Add ATP (at the predetermined Km​ value) and a biotinylated poly(Glu,Tyr) peptide substrate.

  • Termination: Terminate the reaction after 60 minutes using EDTA to chelate the Mg2+ required for kinase activity.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal to calculate the precise IC50​ [2].

Pathway & Workflow Visualizations

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Pocket ATP ATP ATP->EGFR Competes Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action for 4-aminoquinazoline inhibitors blocking the EGFR signaling cascade.

Workflow Syn Chemical Synthesis (SNAr Reaction) Pur Purification (HPLC/NMR) Syn->Pur Screen In Vitro Kinase Assay (EGFR IC50) Pur->Screen Dock In Silico Docking (ATP Pocket) Pur->Dock SAR SAR Analysis & Lead Optimization Screen->SAR Dock->SAR

Fig 2: Integrated experimental workflow for synthesizing and evaluating quinazoline analogs.

References

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC Source: nih.gov URL:[Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors Source: swinburne.edu.au URL:[Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC Source: nih.gov URL:[Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties Source: up.ac.za URL:[Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate Source: researchgate.net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-allyl-6,7-dimethoxy-4-quinazolinamine proper disposal procedures

As a Senior Application Scientist, I approach chemical management not merely as a regulatory requirement, but as an extension of scientific rigor. Designing a safe operational and disposal plan requires a fundamental und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical management not merely as a regulatory requirement, but as an extension of scientific rigor. Designing a safe operational and disposal plan requires a fundamental understanding of a molecule’s physicochemical behavior and biological potential.

N-allyl-6,7-dimethoxy-4-quinazolinamine is a synthetic 4-aminoquinazoline derivative[1]. In pharmacology, the 4-aminoquinazoline scaffold serves as the core pharmacophore for potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib[2]. Because of this structural homology, this research chemical must be treated as a highly active biological agent, and its disposal must follow stringent antineoplastic and cytotoxic waste management protocols[3].

Below is the comprehensive, causality-driven guide for the safe handling, decontamination, and disposal of this compound.

Physicochemical Profiling & Mechanistic Rationale

To safely manage a chemical, we must first quantify its properties. The table below summarizes the critical data that dictates our disposal strategy.

Property / MetricValue / ClassificationOperational Implication
Chemical Name N-allyl-6,7-dimethoxy-4-quinazolinamineAnalogous to clinical kinase inhibitors; requires cytotoxic handling[2].
CAS Number 477859-94-2Unique identifier for waste manifesting[1].
Molecular Formula C13H15N3O2Contains a stable heterocyclic nitrogen ring[1].
Molecular Weight 245.28 g/mol Fine powder form poses a high inhalation risk[3].
Solubility Profile Lipophilic; low aqueous solubilityCannot be flushed; high potential to bioaccumulate in aquatic environments[3].
Thermal Stability HighRequires high-temperature incineration to break C-N bonds[4].

Waste Segregation & Disposal Workflows

Proper waste segregation prevents dangerous cross-contamination and ensures that the final destruction method is effective.

WasteWorkflow Source N-allyl-6,7-dimethoxy- 4-quinazolinamine Waste Solid Solid Waste (Powder, Vials, PPE) Source->Solid Liquid Liquid Waste (Solvent Solutions) Source->Liquid Sharps Contaminated Sharps (Needles, Glass) Source->Sharps SolidBin Rigid Cytotoxic Waste Container Solid->SolidBin LiquidBin Compatible Chemical Waste Carboy Liquid->LiquidBin SharpsBin Puncture-Proof Sharps Container Sharps->SharpsBin Incineration High-Temperature Incineration (Flue Gas Scrubbing) SolidBin->Incineration EPA/RCRA Compliant LiquidBin->Incineration SharpsBin->Incineration

Fig 1. Segregation and disposal workflow for quinazoline-derivative laboratory waste.

Protocol 1: Routine Waste Segregation and Disposal
  • Preparation & PPE: Don appropriate personal protective equipment (PPE), including nitrile double-gloves, a closed-front lab coat, and safety goggles. If handling dry powder outside a certified fume hood, a NIOSH-approved N95 or P100 respirator is mandatory[3].

  • Solid Waste Collection: Place all contaminated consumables (weigh boats, pipette tips, empty vials, and outer gloves) into a rigid, leak-proof cytotoxic waste container lined with a heavy-duty plastic bag.

    • Causality: Rigid containers prevent accidental punctures from contaminated plastics, ensuring the biologically active residue remains strictly contained during transit[3].

  • Liquid Waste Consolidation: Transfer solvent solutions containing the compound into a chemically compatible, clearly labeled waste carboy. Do not mix with incompatible strong oxidizing agents[5].

  • Final Disposal Routing: Transfer all sealed waste containers to a licensed chemical destruction facility. The required destruction method is controlled incineration with flue gas scrubbing .

    • Causality: High-temperature incineration is required to destroy the highly stable quinazoline ring. Flue gas scrubbing is essential to neutralize and capture the toxic nitrogen oxides (NOx) generated during the thermal decomposition of the molecule's nitrogen-rich core[4]. Never discharge this compound into sewer systems due to its lipophilicity and potential to cause long-term adverse effects in aquatic environments[3].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and personnel exposure.

SpillResponse Spill Accidental Spill PPE Don Cytotoxic PPE (Respirator, Double Gloves) Spill->PPE State Determine Physical State PPE->State Dry Dry Powder State->Dry Wet Liquid Solution State->Wet Dampen Dampen with Water (Prevent Dusting) Dry->Dampen Absorb Apply Inert Absorbent (e.g., Vermiculite) Wet->Absorb Collect Collect in Sealed Cytotoxic Waste Bag Dampen->Collect Absorb->Collect Decon Wash Area with Water/Detergent Collect->Decon Incinerate Route to Incineration Decon->Incinerate

Fig 2. Emergency spill response protocol for dry and liquid quinazoline spills.

Protocol 2: Step-by-Step Spill Cleanup
  • Isolate and Protect: Immediately restrict access to the spill area. Don full cytotoxic PPE, specifically prioritizing respiratory protection (HEPA-filtered mask) and double-gloving[3].

  • Assess Physical State & Neutralize:

    • For Dry Powder Spills: Gently dampen the powder with a water spray bottle before attempting to sweep or collect it.

      • Causality: Dry sweeping generates airborne dust. Because 4-aminoquinazolines are biologically active at low doses, dampening the powder is critical to prevent aerosolization and subsequent inhalation exposure[3].

    • For Liquid Spills: Apply an inert, non-combustible absorbent material (such as vermiculite or sand) directly to the liquid to prevent spreading.

  • Collection: Use a disposable plastic scoop to transfer the dampened powder or saturated absorbent into a sealable cytotoxic waste bag. Do not use a standard vacuum cleaner unless it is explicitly designed for hazardous dust and fitted with an exhaust HEPA filter[3].

  • Decontamination: Wash the affected surface thoroughly with large amounts of water and a strong laboratory detergent. Collect all wash water using absorbent pads for hazardous waste treatment; under no circumstances should runoff be allowed to enter laboratory drains[3].

Sources

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